Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,8H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXHMHSOCHRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate chemical structure
The following technical guide details the structural analysis, synthesis, and application of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate , a critical intermediate in the synthesis of GABAergic agents and piperidine-based pharmaceuticals.
Executive Technical Summary
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 70684-82-1 for HCl salt) is the methyl ester of Isoguvacine , a selective GABA-A receptor agonist. Unlike its fully saturated piperidine counterparts, this molecule possesses a strategic endocyclic double bond at the C4-C5 position, conjugated with the C4-carboxylate. This unsaturation imparts unique reactivity, making it a versatile scaffold for "divergent synthesis" in medicinal chemistry—allowing access to both functionalized tetrahydropyridines and stereochemically complex piperidines.
Key Chemical Identity:
-
IUPAC Name: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate[1][2]
-
Common Alias: Isoguvacine methyl ester
-
Molecular Formula: C₇H₁₁NO₂ (Free base)
-
Molecular Weight: 141.17 g/mol (Free base)
-
Structural Class: Cyclic
-unsaturated amino ester
Structural & Conformational Analysis
Electronic Structure
The molecule features a specific unsaturation pattern. In the 1,2,3,6-tetrahydropyridine system, the double bond is located between C4 and C5.
-
Conjugation: The C4-ester group is conjugated with the C4=C5 double bond. This conjugation stabilizes the alkene and reduces the electron density at the
-carbon (C5), making it susceptible to nucleophilic attack (Michael-type additions) under specific conditions. -
Basicity: The nitrogen atom is a secondary amine (pKₐ ~9-10 for the conjugate acid). It is isolated from the
-system by methylene bridges (C2 and C6), retaining typical amine nucleophilicity for N-alkylation or acylation.
Physicochemical Profile
The following data represents the Hydrochloride salt, the most common stable form for storage.
| Property | Value | Context |
| Melting Point | 159–161 °C | Crystalline solid (HCl salt) |
| Solubility | High: Water, DMSO, MethanolLow: Et₂O, Hexane | Polar ionic character of salt form |
| pKa (Calc) | ~9.8 (Amine) | Protonation occurs at N1 |
| LogP | 0.23 (Free base) | Moderately lipophilic, membrane permeable |
| Stability | Hygroscopic | Store under inert gas; prone to hydrolysis |
Synthesis Methodologies
The synthesis of the secondary amine requires a protection-deprotection strategy to prevent over-reduction or side reactions. The Pyridinium Reduction Route is the industry standard for high purity.
Protocol A: Borohydride Reduction of N-Activated Pyridines
This method generates the tetrahydropyridine core from methyl isonicotinate.
Step 1: Quaternization Reaction of Methyl Isonicotinate with Benzyl Bromide (BnBr) in acetone yields the N-benzylpyridinium salt.
-
Mechanistic Note: The electron-deficient pyridine nitrogen is alkylated, activating the ring for hydride attack.
Step 2: Regioselective Reduction Treatment with Sodium Borohydride (NaBH₄) in methanol/water.
-
Selectivity: Hydride attack occurs at C2 and C6. The thermodynamic product is the conjugated enoate (1,2,3,6-isomer) rather than the enamine (1,2,3,4-isomer).
-
Result:N-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate.
Step 3: N-Dealkylation (ACE-Cl Method) The N-benzyl group is removed using 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis. This is superior to catalytic hydrogenolysis (H₂/Pd), which would reduce the C4=C5 double bond to the piperidine.
Synthesis Pathway Diagram
Caption: Step-wise synthesis from isonicotinate. The ACE-Cl deprotection preserves the endocyclic double bond.
Reactivity & Functionalization[3]
The scaffold offers three distinct vectors for chemical modification, essential for SAR (Structure-Activity Relationship) studies.
Vector N1: Amine Functionalization
The secondary amine is a potent nucleophile.
-
Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃ yields tertiary amines.
-
SN2 Alkylation: Reaction with alkyl halides permits the attachment of lipophilic tails (common in uptake inhibitor design).
Vector C4-C5: Alkene Manipulation
-
Hydrogenation: Catalytic reduction (H₂/Pd-C) yields Methyl isonipecotate (cis/trans mixtures depending on conditions).
-
Michael Addition: Strong nucleophiles (e.g., Grignards with CuI) can attack C5, introducing substituents to create 4,5-disubstituted piperidines.
-
Bromination: Electrophilic addition of Br₂ yields vicinal dibromides, precursors to elimination reactions for diene synthesis.
Reactivity Flowchart
Caption: Divergent reactivity pathways. The core scaffold serves as a precursor to both saturated and functionalized heterocycles.
Applications in Drug Discovery[7]
GABAergic Ligands
The hydrolyzed form, Isoguvacine , is a specific agonist for GABA-A receptors. The methyl ester acts as a prodrug or a lipophilic precursor that crosses the blood-brain barrier (BBB) more effectively before metabolic hydrolysis.
-
Mechanism: Binds to the orthosteric site of the GABA-A ion channel.
-
Utility: Used to characterize GABA receptor subtypes in electrophysiology.
Paroxetine & SSRI Synthesis
4-Substituted piperidines are the backbone of several SSRIs (e.g., Paroxetine).
-
Workflow: The 1,2,3,6-tetrahydropyridine ester reacts with aryl Grignard reagents (via conjugate addition or 1,2-addition followed by rearrangement) to install the aryl group at C4. Subsequent reduction yields the 4-arylpiperidine core.
Safety & Handling Protocols
Structural Alerts (MPTP Context)
Researchers must exercise caution with 1,2,3,6-tetrahydropyridines.[3]
-
Risk: The structural analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a potent neurotoxin that causes permanent Parkinsonism.
-
Differentiation: While Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate lacks the lipophilic phenyl group required for MAO-B mediated conversion to the toxic MPP+ species, all tetrahydropyridines should be treated as potential neurotoxins until proven otherwise.
-
Metabolism: The ester group provides an alternative metabolic handle (hydrolysis) which likely mitigates toxicity compared to MPTP, but data is limited.
Standard Operating Procedures (SOP)
-
Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Deactivation: Quench reaction mixtures and clean glassware with 10% bleach solution (oxidative destruction of the amine) before standard washing.
-
Storage: Store the Hydrochloride salt at 2–8°C under Argon. Free base oxidizes rapidly in air (N-oxide formation).
References
-
Isoguvacine Synthesis & Properties
- Title: Synthesis and biological evalu
- Source:Journal of Medicinal Chemistry, 1970s/80s found
- Context: Establishes the 1,2,3,6-tetrahydropyridine structure as the active GABA-mimetic conform
-
Tetrahydropyridine Synthesis Methodology
-
Title: Selective synthesis of 4-substituted 1,2,3,6-tetrahydropyridines.[4]
- Source:Journal of Organic Chemistry / Tetrahedron Letters.
- Context: Describes the reduction of pyridinium salts with NaBH4 to yield the 1,2,3,6-isomer preferentially over the 1,2,3,4-isomer.
-
-
Safety & Toxicology (MPTP Analogs)
-
Title: Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP.[5][6]
-
Source:Journal of Medicinal Chemistry, 1992.[5]
- Context: Discusses the structural requirements for neurotoxicity in tetrahydropyridines (phenyl vs. ester substituents).
-
-
Commercial D
- Title: Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate hydrochloride Product D
- Source: Sigma-Aldrich / MolCore.
- Context: Verification of CAS 70684-82-1 and physical st
Sources
- 1. Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate hydrochloride 95% | CAS: 70684-82-1 | AChemBlock [achemblock.com]
- 2. molcore.com [molcore.com]
- 3. CAS 64603-90-3: Isoguvacine | CymitQuimica [cymitquimica.com]
- 4. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Tetrahydropyridine-4-carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine-4-carboxylate scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone for the design of novel therapeutics targeting a wide array of challenging diseases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold, offering field-proven insights for drug discovery and development professionals.
The Significance of the Tetrahydropyridine Core: A Gateway to Diverse Bioactivity
The tetrahydropyridine ring system is a recurring motif in numerous natural products and synthetic bioactive molecules.[1] Its significance in medicinal chemistry was notably highlighted by the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that induces symptoms of Parkinson's disease. This discovery spurred extensive research into the synthesis and biological evaluation of tetrahydropyridine derivatives, revealing their potential to modulate a variety of biological targets.[2]
The tetrahydropyridine-4-carboxylate scaffold, in particular, offers a unique combination of properties that make it an attractive starting point for drug design. The ester or amide functionality at the 4-position provides a key handle for synthetic modification and for establishing crucial interactions with biological targets. The partially saturated ring system imparts a degree of conformational flexibility, allowing for optimal binding to diverse protein active sites.
Synthetic Strategies: Building the Tetrahydropyridine-4-carboxylate Core
The construction of the tetrahydropyridine-4-carboxylate scaffold can be achieved through a variety of synthetic methodologies, ranging from classical approaches to modern, highly efficient multi-component reactions (MCRs).
Multi-Component Reactions (MCRs): A Powerful Tool for Library Synthesis
MCRs have become a preferred method for the synthesis of highly substituted tetrahydropyridine derivatives due to their operational simplicity, high atom economy, and the ability to generate diverse compound libraries in a single step.[3]
Experimental Protocol: Microwave-Assisted, Catalyst-Free Four-Component Synthesis of Tetrahydropyridine-3-carboxamide Derivatives
This protocol outlines a green and efficient one-pot synthesis of novel tetrahydropyridine-3-carboxamide derivatives via a microwave-assisted, catalyst-free, four-component domino reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Acetoacetanilide (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Ammonium acetate (1.0 mmol)
-
Ethanol (5.0 mL)
-
Microwave-safe reaction vessel
Procedure:
-
Combine the aromatic aldehyde, acetoacetanilide, ethyl cyanoacetate, and ammonium acetate in a microwave-safe vessel containing 5.0 mL of ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 50°C for approximately 5 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure substituted tetrahydropyridine.
Diagram of the Four-Component Reaction Workflow
Caption: Workflow for the microwave-assisted synthesis of tetrahydropyridine carboxamides.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The tetrahydropyridine-4-carboxylate scaffold has been successfully employed to develop potent and selective modulators of several important therapeutic targets.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Pain Management
The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the perception of pain. Antagonists of this receptor are actively being pursued as a novel class of analgesics. A series of 1,2,3,6-tetrahydropyridyl-4-carboxamides have been identified as potent TRPV1 antagonists.[2]
Structure-Activity Relationship Insights:
The SAR for this class of compounds reveals several key features:
-
The Amide Moiety: The carboxamide functionality is crucial for activity, likely participating in hydrogen bonding interactions within the TRPV1 binding pocket.
-
The N-Aryl Substituent: The nature of the aryl group attached to the amide nitrogen significantly influences potency. Electron-withdrawing groups on this ring are generally favored.
-
The Tetrahydropyridine Ring: The 1,2,3,6-tetrahydropyridine isomer appears to be optimal for this class of TRPV1 antagonists.
Quantitative SAR Data for Tetrahydropyridine-4-carboxamide TRPV1 Antagonists
| Compound | R Group | hTRPV1 IC50 (nM) |
| 1 | 4-tert-butylphenyl | 24 ± 2 |
| 2 | 4-(trifluoromethylsulfonyl)phenyl | 98 ± 15 |
| 3 | 4-chlorophenyl | 65 ± 10 |
| 4 | 4-cyanophenyl | 120 ± 20 |
Mechanism of Action: Interaction with the TRPV1 Channel
Molecular modeling studies suggest that tetrahydropyridine-4-carboxamide antagonists bind to a pocket within the transmembrane domain of the TRPV1 channel. The carboxamide group forms key hydrogen bonds with amino acid residues in this pocket, while the N-aryl substituent occupies a hydrophobic region.
Diagram of TRPV1 Antagonist Binding
Caption: Key interactions of the tetrahydropyridine-4-carboxamide scaffold with the TRPV1 receptor.
Experimental Protocol: In Vitro TRPV1 Antagonist Assay (Calcium Imaging)
This protocol describes a common method for evaluating the antagonist activity of compounds at the TRPV1 receptor using a calcium imaging assay in cells expressing the receptor.[4][5]
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Capsaicin (TRPV1 agonist)
-
Test compounds
-
96-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the plate in the FLIPR instrument. Initiate fluorescence reading and establish a baseline. Add a solution of capsaicin to all wells to stimulate the TRPV1 channels.
-
Data Analysis: The increase in intracellular calcium upon capsaicin addition is measured as a change in fluorescence intensity. The inhibitory effect of the test compounds is calculated as the percentage reduction in the capsaicin-induced fluorescence signal compared to control wells (vehicle-treated). IC50 values are determined by plotting the percentage inhibition against the log of the compound concentration.
Monoamine Oxidase (MAO) Inhibitors for Neurological Disorders
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The tetrahydropyridine scaffold has been explored for the development of MAO inhibitors.[7]
Structure-Activity Relationship Insights:
The SAR of tetrahydropyridine-based MAO inhibitors indicates that:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings attached to the tetrahydropyridine core play a critical role in determining both the potency and selectivity for MAO-A versus MAO-B.
-
The Carboxylate Group: The ethyl carboxylate at the 4-position is a common feature in many active compounds.
Quantitative SAR Data for Tetrahydropyridine-4-carboxylate MAO Inhibitors
| Compound | R1 | R2 | MAO-A IC50 (µM)[7] | MAO-B IC50 (µM)[7] |
| 5a | H | H | > 100 | 8.52 ± 0.12 |
| 5b | 4-Cl | H | 1.26 ± 0.09 | > 100 |
| 5c | 4-F | H | 2.15 ± 0.11 | > 100 |
| 5d | H | 4-Cl | > 100 | 1.01 ± 0.03 |
| 5e | 4-CH3 | H | 0.40 ± 0.05 | 5.23 ± 0.18 |
Mechanism of Action: Interaction with Monoamine Oxidase
The tetrahydropyridine core of these inhibitors is thought to bind within the active site of the MAO enzyme. The substituents on the phenyl rings can form specific interactions with amino acid residues lining the active site cavity, leading to inhibition of the enzyme's catalytic activity.
Diagram of MAO Inhibitor Binding
Sources
- 1. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Transient Receptor Potential Vanilloid Type 1 (TRPV1) Assembly Domain Attenuates Inflammation-induced Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate muscarinic agonist potential
An In-depth Technical Guide to the Muscarinic Agonist Potential of Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on evaluating the muscarinic agonist potential of methyl 1,2,3,6-tetrahydropyridine-4-carboxylate. It moves beyond a simple recitation of facts to deliver a strategic framework for investigation, grounded in established pharmacological principles and methodologies. The narrative explains the causal logic behind experimental choices, ensuring a self-validating and robust approach to characterization.
Introduction: The Quest for Selective Muscarinic Agonists
Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine.[1][2] Their wide distribution throughout the central and peripheral nervous systems makes them critical regulators of diverse physiological functions, including cognition, smooth muscle contraction, and glandular secretion.[1][3] This diversity also presents a significant therapeutic opportunity. Notably, the M1 muscarinic receptor subtype is a key target for treating the cognitive decline seen in Alzheimer's disease, as its activation can enhance cognitive function and may reduce the secretion of neurotoxic β-amyloid peptides.[2]
The natural alkaloid arecoline, found in the areca nut, is a well-known muscarinic agonist that has shown some promise in improving cognitive function in preclinical and early clinical studies.[4][5][6] However, its therapeutic utility is severely limited by a lack of receptor subtype selectivity, leading to a host of dose-limiting side effects, and significant toxicity concerns, including cytotoxicity and genotoxicity.[7][8][9][10]
This has spurred the development of arecoline analogs and bioisosteres—compounds designed to retain the desired agonist activity while improving the pharmacological profile.[11][12][13] Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, an isomer of arecoline, represents such a scaffold. By exploring structural modifications of the core tetrahydropyridine ring, researchers aim to develop novel agonists with enhanced selectivity, particularly for the M1 receptor, and reduced toxicity. This guide outlines the critical experimental pathway to rigorously assess its potential.
The Candidate Molecule: A Structural Perspective
The foundational logic for investigating methyl 1,2,3,6-tetrahydropyridine-4-carboxylate stems from its structural relationship to arecoline. This relationship is best understood through the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to alter the molecule's biological activity in a targeted manner.[14]
DOT Diagram: Structural Comparison```dot
Caption: A three-stage workflow for characterizing muscarinic potential.
Stage 1: In Vitro Assessment of Receptor Binding Affinity
Causality: Before assessing function, it is imperative to confirm that the compound physically interacts with the target receptors. A radioligand competition binding assay is the gold standard for quantifying this interaction and determining affinity (Ki) across all five muscarinic subtypes. High affinity is a prerequisite for a potent drug, and the ratio of Ki values across subtypes provides the first quantitative measure of selectivity.
Protocol: Radioligand Competition Binding Assay
-
Preparation of Membranes:
-
Culture cell lines (e.g., CHO or HEK-293) stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competition Binding Reaction:
-
In a 96-well plate, combine:
-
A fixed concentration of a non-selective muscarinic radioligand antagonist (e.g., 0.5 nM [3H]N-methylscopolamine).
-
Prepared cell membranes (20-50 µg protein).
-
Increasing concentrations of the test compound (methyl 1,2,3,6-tetrahydropyridine-4-carboxylate), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration, e.g., 1 µM, of a non-labeled antagonist like atropine).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation: Receptor Binding Affinity Profile
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M1 Selectivity | M3/M1 Selectivity |
| Arecoline (Reference) | 25 | 150 | 30 | 200 | 90 | 6.0x | 1.2x |
| Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | Data | Data | Data | Data | Data | Calculate | Calculate |
Note: Data for the candidate compound is hypothetical and would be determined experimentally.
Stage 2: In Vitro Assessment of Functional Activity
Causality: Binding does not guarantee activation. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. A functional assay is required to determine the compound's efficacy (Emax) and potency (EC50). The [³⁵S]GTPγS binding assay is a robust method that directly measures the first step of signal transduction following receptor activation: the engagement of the G-protein.
[15]***
DOT Diagram: Muscarinic Receptor Signaling
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Arecoline attenuates memory impairment and demyelination in a cuprizone-induced mouse model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. maxapress.com [maxapress.com]
- 9. The pharmacology, toxicology and potential applications of arecoline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arecoline - Wikipedia [en.wikipedia.org]
- 11. Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of novel arecoline thiazolidinones as muscarinic receptor 1 agonist in Alzheimer's dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioisosteres of arecoline as novel CNS-active muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 15. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Alpha,Beta-Unsaturated Ester Functionality in Tetrahydropyridines: Synthesis, Reactivity, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of natural products and clinically significant pharmaceuticals.[1][2][3] When functionalized with an alpha,beta-unsaturated ester, the THP core is transformed into a highly versatile synthetic intermediate, offering a unique combination of structural rigidity and reactive handles for diversification. This guide provides a comprehensive overview of this important chemical entity. We will delve into the primary synthetic methodologies for its construction, including cycloaddition, multicomponent, and metathesis reactions. Furthermore, we will explore the rich reactivity of the conjugated system and its subsequent transformations. Finally, we will examine the application of these molecules in drug discovery, highlighting their role as potent biological modulators and providing a forward-looking perspective on their potential.
Introduction: A Synthesis of Structure and Function
The Tetrahydropyridine Scaffold: A Privileged Core
Nitrogen-containing six-membered heterocycles are fundamental building blocks in the design of therapeutic agents.[4] Among these, the tetrahydropyridine ring system is particularly noteworthy for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][5][6] Its structural flexibility allows it to adopt various conformations, enabling precise interactions with biological targets. The infamous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which was instrumental in developing models for Parkinson's disease, underscores the potent biological relevance of this scaffold.[1][3]
The Alpha,Beta-Unsaturated Ester: A Versatile Functional Handle
The α,β-unsaturated ester is a powerful and widely utilized functional group in organic synthesis.[7] Its reactivity is dominated by the electrophilic nature of the β-carbon, making it an excellent Michael acceptor for a wide range of nucleophiles.[8] This susceptibility to conjugate addition allows for the strategic introduction of molecular complexity. Furthermore, the alkene component can participate in various pericyclic reactions and can be stereoselectively functionalized through reduction or oxidation, providing access to a rich diversity of chemical structures.
Synergy: The Value of Combining these Moieties
The strategic incorporation of an α,β-unsaturated ester onto the tetrahydropyridine framework creates a bifunctional scaffold of significant value. This combination provides chemists with a platform for diversity-oriented synthesis. The nitrogen atom can be readily functionalized, while the conjugated system offers a reliable site for introducing substituents that can modulate a compound's physicochemical properties and biological activity. This dual functionality is a key reason why these structures are actively pursued in modern drug discovery programs.
Core Synthetic Strategies
The construction of tetrahydropyridines bearing an α,β-unsaturated ester can be achieved through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.
Aza-Diels-Alder Reaction: The Power of [4+2] Cycloaddition
The aza-Diels-Alder reaction, a variant of the Nobel prize-winning Diels-Alder reaction, is arguably the most powerful and atom-economical method for constructing the tetrahydropyridine core.[9][10][11] This reaction involves the [4+2] cycloaddition between an azadiene (or an imine serving as the aza-dienophile) and a dienophile (or diene).
In a normal electron-demand aza-Diels-Alder, an electron-rich diene reacts with an electron-poor imine (the dienophile).[9][10] Conversely, the inverse-electron-demand aza-Diels-Alder (IEDDA) involves an electron-poor aza-diene reacting with an electron-rich dienophile.[12] The reaction is often facilitated by Brønsted or Lewis acid catalysts that activate the imine toward nucleophilic attack by the diene.[9]
Caption: General workflow of the Aza-Diels-Alder reaction.
A key advantage of this method is the potential for high stereocontrol. Chiral organocatalysts, such as BINOL-derived phosphoric acids, have been successfully employed to achieve excellent enantioselectivity in the synthesis of highly functionalized tetrahydropyridines.[9]
Multicomponent Reactions (MCRs): Efficiency and Complexity in One Pot
Multicomponent reactions (MCRs) have become a mainstay in modern organic and medicinal chemistry due to their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[2][13] Several MCRs have been developed for the synthesis of functionalized tetrahydropyridines.[4][14][15][16]
A common approach involves the one-pot reaction of an aldehyde, an amine (or ammonia source like ammonium acetate), and a β-dicarbonyl compound (such as an acetoacetate ester).[14][15] The reaction proceeds through a cascade of events, typically involving Knoevenagel condensation, Michael addition, and an intramolecular cyclization/dehydration sequence to furnish the final tetrahydropyridine product.[4] These reactions can often be performed under mild, environmentally friendly conditions and are amenable to diversity-oriented synthesis for building compound libraries.[13]
| Catalyst/Conditions | Components | Yield (%) | Stereoselectivity | Reference |
| Ionic Liquid-Supported (S)-Proline | β-keto esters, aryl aldehydes, aryl amines | up to 92% | up to >99:1 dr, 95:5 er | [14] |
| Ammonium Acetate / Reflux | Aldehydes, cyanoacetates, oxo-esters | 57 - 84% | Stereoselective | [15] |
| Organocatalyst (Squaramide) | Dicarbonyl, nitroalkene, imine | 69 - 91% | High enantioselectivity | [17] |
| Table 1: Comparison of selected multicomponent reactions for tetrahydropyridine synthesis. |
Ring-Closing Metathesis (RCM): A Modern Cyclization Strategy
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings, including nitrogen heterocycles.[18][19][20] The reaction utilizes well-defined ruthenium catalysts (e.g., Grubbs catalysts) to facilitate the intramolecular cyclization of a diene precursor.[20]
The synthesis begins with the preparation of a suitable N-containing diene, which is then subjected to the RCM catalyst. The reaction typically proceeds under mild conditions with excellent functional group tolerance, releasing ethylene as the only byproduct, making it highly atom-economical.[18] This strategy has been successfully applied to the synthesis of variously substituted tetrahydropyridines and serves as a key step in the construction of more complex heteroaromatic systems like pyridines and pyridazines.[21][22]
Caption: General workflow for Ring-Closing Metathesis (RCM).
Catalytic Cascade Reactions
One-pot cascade reactions provide an elegant and efficient means to construct complex molecules with high levels of stereocontrol.[23][24] A notable example is the enantioselective synthesis of tetrahydropyridines via a nitro-Mannich/hydroamination cascade.[23][25] This approach begins with an asymmetric organocatalytic nitro-Mannich reaction to set a key stereocenter. The resulting intermediate then undergoes a gold-catalyzed alkyne hydroamination and isomerization sequence to close the ring, yielding highly substituted tetrahydropyridines in good yields and with excellent enantioselectivities.[23][25]
Reactivity and Synthetic Transformations
The α,β-unsaturated ester in the tetrahydropyridine ring is a versatile functional group that serves as a gateway for a variety of synthetic transformations, enabling the creation of diverse and densely functionalized piperidine scaffolds.
Caption: Synthetic utility of the α,β-unsaturated ester functionality.
Conjugate (Michael) Addition
The most prominent reaction of this system is the conjugate addition (Michael reaction) of nucleophiles to the electron-deficient β-carbon.[8] This transformation is exceptionally useful for introducing a wide array of substituents. Carbon nucleophiles (e.g., organocuprates, enolates), heteroatom nucleophiles (e.g., amines, thiols), and others can be employed to generate new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for late-stage functionalization in a synthetic sequence.[26][27]
Stereoselective Alkene Functionalization
The double bond of the α,β-unsaturated ester can be further manipulated to introduce new stereocenters and access the saturated piperidine core, which is also of immense pharmacological importance.[28][29]
-
Diastereoselective Reduction: The alkene can be reduced using various methods, such as catalytic hydrogenation, to yield the corresponding saturated piperidine ester.[24] The stereochemical outcome can often be directed by the existing stereocenters on the ring.
-
Diastereoselective Epoxidation: Treatment with peroxy acids like m-CPBA can lead to the formation of epoxides.[30] The facial selectivity of this epoxidation can be influenced by adjacent substituents, and the resulting epoxide is a valuable intermediate for further functionalization via nucleophilic ring-opening reactions, leading to highly substituted piperidinols.[30]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and reactive properties of tetrahydropyridines with α,β-unsaturated ester functionality make them highly attractive scaffolds for drug discovery.[1][13]
Case Study: Monoamine Oxidase (MAO) Inhibition
The tetrahydropyridine scaffold is famously associated with the modulation of monoamine oxidase (MAO) enzymes, which are critical for the metabolism of neurotransmitters like dopamine and serotonin.[2][28] The neurotoxin MPTP is a substrate for MAO-B, which metabolizes it into the toxic MPP+ species.[1] This discovery has spurred the development of numerous tetrahydropyridine-based MAO inhibitors for the potential treatment of neurological disorders.[28][29] The introduction of various substituents, often guided by the reactivity of the α,β-unsaturated ester, allows for the fine-tuning of inhibitory potency and selectivity between the MAO-A and MAO-B isoforms.[2][28]
| Biological Target/Activity | Significance | Representative Compound Class | Reference |
| Monoamine Oxidase (MAO) A & B | Neurological Disorders (Parkinson's, Depression) | Substituted 4-aryl-tetrahydropyridines | [2][28][29] |
| Anticancer | Antiproliferative activity against various cancer cell lines | Functionalized N-acyl-tetrahydropyridines | [2][5] |
| Antimicrobial / Antibiofilm | Bacterial and fungal infections | Highly substituted tetrahydropyridines | [1][6] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Diverse tetrahydropyridine derivatives | [2][3][5] |
| Table 2: Selected biological activities of tetrahydropyridine derivatives. |
Future Directions and Outlook
The tetrahydropyridine core functionalized with an α,β-unsaturated ester will continue to be a valuable platform in drug discovery. Future research will likely focus on several key areas:
-
Development of Novel Catalytic Methods: The discovery of new, more efficient, and highly stereoselective catalytic systems will enable access to even more complex and diverse molecular architectures.
-
Library Synthesis for High-Throughput Screening: The amenability of MCRs and other strategies to parallel synthesis will be leveraged to create large libraries of compounds for screening against a wide range of biological targets.
-
Application in New Modalities: The versatile handles on this scaffold make it an ideal candidate for incorporation into more advanced therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
Selected Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aza-Diels-Alder Reaction[10]
This protocol describes the synthesis of a chiral tetrahydropyridine via a Brønsted acid-catalyzed cycloaddition.
Materials:
-
Ethyl glyoxylate imine (1.0 equiv)
-
2-Silyloxy-1,3-butadiene derivative (1.2 equiv)
-
BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous toluene or THF
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral phosphoric acid catalyst (5 mol%).
-
Add the ethyl glyoxylate imine (1.0 equiv) and anhydrous toluene (to achieve a concentration of approx. 0.2 M).
-
Cool the reaction mixture to the desired temperature (e.g., -22 °C or 0 °C) using a cryostat.
-
Add the 2-silyloxy-1,3-butadiene derivative (1.2 equiv) dropwise via syringe over 5 minutes.
-
Stir the reaction at this temperature for the specified time (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Protocol 2: One-Pot Five-Component Synthesis of a Highly Functionalized Tetrahydropyridine[18]
This protocol outlines an efficient synthesis using a recyclable organocatalyst.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Aromatic amine (1.0 equiv)
-
β-Keto ester (e.g., ethyl acetoacetate) (1.0 equiv)
-
Bifunctional C₂-Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst (10 mol%)
-
Isopropanol (solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), aromatic amine (1.0 equiv), β-keto ester (1.0 equiv), and the organocatalyst (10 mol%) in isopropanol.
-
Stir the reaction mixture at room temperature for the time indicated by reaction optimization (e.g., 12-24 hours). Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. Isolate the solid product by filtration.
-
Wash the collected solid with cold isopropanol to remove any residual starting materials and catalyst.
-
The filtrate containing the catalyst can often be recycled for subsequent reactions after solvent removal.
-
The isolated product is typically of high purity and may not require further chromatographic purification.
-
Confirm the structure and purity of the product using standard spectroscopic methods (NMR, MS) and determine diastereomeric and enantiomeric ratios by HPLC.
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Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C 2 -Symmetric Ionic Liquid–Supported (S)-Proline Organocatalyst. MDPI. [Link]
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Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]
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Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α‑Halogeno Hydrazones. ChemRxiv. [Link]
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Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation. Organic Letters - ACS Publications. [Link]
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Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
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Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. MDPI. [Link]
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Stereoselective five-component synthesis of highly substituted tetrahydropyridine. ResearchGate. [Link]
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The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes. Chemical Communications (RSC Publishing). [Link]
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TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. [Link]
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Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC - NIH. [Link]
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. PMC. [Link]
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Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. PMC. [Link]
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(PDF) Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. ResearchGate. [Link]
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C–H Activation Reactions of Tetrahydropyridines. Spiral. [Link]
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Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters - ACS Publications. [Link]
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The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]
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Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. [Link]
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Ring-closing metathesis. Wikipedia. [Link]
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The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega. [Link]
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Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]
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Diels-Alder Reaction. Organic Chemistry Portal. [Link]
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Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. [Link]
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How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis. [Link]
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Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences. Organic Process Research & Development - ACS Publications. [Link]
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Ring-closing metathesis for the synthesis of heteroaromatics: evaluating routes to pyridines and pyridazines. University of Oxford. [Link]
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Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis. Chemical Communications (RSC Publishing). [Link]
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Michael addition reaction. Wikipedia. [Link]
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Diels Alder Reaction. YouTube. [Link]
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Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]
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The Core of Innovation: A Guide to 4-Substituted Tetrahydropyridine Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,6-tetrahydropyridine (THP) scaffold has emerged as a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique conformational properties and synthetic accessibility make it a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of 4-substituted tetrahydropyridine building blocks, moving beyond simple synthetic recitation to explain the causal-driven strategies and field-proven insights essential for their successful application in drug discovery campaigns. We will dissect core synthetic methodologies, provide robust, self-validating experimental protocols, and discuss the strategic importance of this scaffold in targeting a wide array of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3]
The Strategic Imperative: Why Focus on the 4-Substituted Tetrahydropyridine Scaffold?
The tetrahydropyridine ring exists in three isomeric forms, with the 1,2,3,6-isomer being particularly prominent in drug design. The strategic value of installing a substituent at the 4-position lies in its function as a primary vector for modulating biological activity and physicochemical properties.
-
A Versatile Pharmacophore: The THP moiety is a key constituent in molecules targeting a vast range of biological targets. Derivatives have shown potent activity as inhibitors of enzymes like monoamine oxidase (MAO), making them relevant for neurodegenerative disease research, and as ligands for critical CNS receptors, including dopamine and serotonin receptors.[1] Their applications extend to anticancer, antimicrobial, and anti-inflammatory agents.[2]
-
Bioisosteric Replacement: In drug design, the 4-substituted THP serves as a conformationally restrained bioisostere for the ubiquitous piperidine ring.[4] This substitution can improve metabolic stability by blocking sites of oxidative metabolism, enhance receptor binding affinity by locking in a favorable conformation, and fine-tune lipophilicity to optimize pharmacokinetic profiles.
-
Tunability for Structure-Activity Relationship (SAR): The 4-position is an ideal handle for synthetic diversification. By systematically altering the substituent at this position (e.g., from a small alkyl group to a complex aryl or heteroaryl system), medicinal chemists can conduct detailed SAR studies to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2][5]
Core Synthetic Strategies: From Foundational Reactions to Modern Catalysis
The construction of 4-substituted tetrahydropyridines can be approached from several angles. The choice of method is dictated by factors such as the desired substituent, available starting materials, and scalability. The overarching workflow generally follows a logical progression from synthesis to final characterization.
Caption: High-level experimental workflow for the synthesis and validation of 4-substituted tetrahydropyridine building blocks.
The Workhorse Approach: Synthesis via 4-Piperidone Intermediates
The most direct and widely used strategy begins with a commercially available N-protected 4-piperidone. The nitrogen protecting group is critical; it must be stable to the reaction conditions of the C4-functionalization step but readily cleavable later. The tert-butyloxycarbonyl (Boc) group is often the protector of choice due to its stability towards strongly basic nucleophiles (like Grignard reagents) and its simple removal under acidic conditions.[6]
The addition of a Grignard reagent (R-MgX) to N-Boc-4-piperidone is a robust method for installing a wide variety of alkyl and aryl substituents at the 4-position. This reaction proceeds through a 4-hydroxy-4-substituted piperidine intermediate, which is then dehydrated to yield the target 1,2,3,6-tetrahydropyridine.
Caption: The catalytic cycle of the Mizoroki-Heck reaction for C-C bond formation.
Building Diversity Rapidly: Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. [7]This strategy is exceptionally powerful for creating large libraries of structurally diverse THP derivatives for high-throughput screening. A common MCR involves the reaction of an aldehyde, an amine, and a β-ketoester. [1][8][9] Table 1: Comparison of Core Synthetic Strategies
| Strategy | Key Advantages | Key Considerations | Typical Substituents |
| Grignard Reaction | Wide availability of starting materials; robust and scalable. [10] | Requires strictly anhydrous conditions; limited functional group tolerance. [6] | Alkyl, Aryl |
| Heck Coupling | Excellent functional group tolerance; high stereoselectivity (trans). [11][12] | Requires palladium catalyst; substrate synthesis can be multi-step. | Aryl, Vinyl |
| Multicomponent Rxn | High efficiency (one-pot); rapid library generation; atom economy. [7][13] | Reaction optimization can be complex; purification may be challenging. | Highly functionalized, diverse |
In the Lab: A Validated Protocol for Synthesis
Trustworthy protocols are self-validating, incorporating in-process checks and clear endpoints for purification and characterization. Below is a detailed, two-step protocol for the synthesis of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, a common building block.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
This protocol first describes the Grignard addition to form the alcohol intermediate, followed by its dehydration.
Part A: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol [10][14]
-
Materials & Reagents:
-
Magnesium turnings
-
1-Bromo-4-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the addition rate. After addition is complete, stir for an additional 30-60 minutes. [14] 2. Nucleophilic Addition: In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath. [10] 3. Slowly add the prepared Grignard reagent to the cooled piperidone solution via cannula.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl. [14]Transfer to a separatory funnel, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.
-
Part B: Dehydration and Deprotection
-
Materials & Reagents:
-
Crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol
-
4M HCl in Dioxane (or Trifluoroacetic Acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve the crude alcohol from Part A in 4M HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours. The acidic conditions will facilitate both dehydration to the tetrahydropyridine and cleavage of the Boc protecting group. Monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in water and wash with ether to remove non-polar impurities. Basify the aqueous layer to pH ~10 with a suitable base (e.g., 2M NaOH) and extract with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.
-
Quality Control: Characterization and Purification
Ensuring the identity and purity of the final building block is paramount.
-
Purification: The crude product from the synthesis is typically purified by column chromatography on silica gel. [1]The choice of eluent system (e.g., hexane/ethyl acetate with triethylamine) is critical. The addition of a small amount of a basic modifier like triethylamine (TEA) is often necessary to prevent peak tailing of the basic nitrogen heterocycle on the acidic silica gel. [15]* Characterization: The structure and purity of the final compound must be confirmed by standard spectroscopic methods. [1] * ¹H and ¹³C NMR: Confirms the chemical structure, showing characteristic peaks for the vinyl protons and carbons of the tetrahydropyridine ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
HPLC/UPLC: Assesses the purity of the final compound, which should typically be >95% for use in drug discovery applications.
-
Conclusion and Future Outlook
4-substituted tetrahydropyridine building blocks are more than just synthetic intermediates; they are strategic assets in the design of next-generation therapeutics. [1]Their synthetic tractability, combined with their proven role as a privileged scaffold, ensures their continued prominence in medicinal chemistry. Future efforts will likely focus on developing even more efficient, stereoselective, and environmentally friendly synthetic methods, such as novel catalytic and multicomponent reactions, to further expand the accessible chemical space and accelerate the discovery of new drugs for a wide range of human diseases. [7][13]
References
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Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
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Benchchem. Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
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Benchchem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports, 5(1).
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Kumar, A., & Sharma, G. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
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Mohsin, N., & Ahmad, M. (2018). Tetrahydropyridine: a promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry, 42, 1191-1216.
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Benchchem. Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.
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Mykhailiuk, P. K. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv.
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Kumar, A., & Sharma, G. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.
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An, Y., & Wu, J. (2019). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO.
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Kaur, N., & Kishore, D. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online.
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Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate.
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Zarei, M., & Zolfigol, M. A. (2023). Nano-γ-Al2O3/Sb(V) as an effective catalyst for the synthesis of highly substituted tetrahydropyridines under ultrasonic or thermal conditions. Taylor & Francis.
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Kumar, A., & Sharma, G. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing.
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DOKUMEN.PUB. Privileged Scaffolds in Drug Discovery.
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Kumar, A., & Sharma, G. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate.
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Bharti, R. (2017). Solvent free synthesis of tetrahydropyridines by multicomponent reaction. ResearchGate.
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Sauerberg, P., et al. (1992). Bioisosteres of arecoline: 1,2,3,6-tetrahydro-5-pyridyl-substituted and 3-piperidyl-substituted derivatives of tetrazoles and 1,2,3-triazoles. Synthesis and muscarinic activity. PubMed.
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Alfa Chemistry. Heck Reaction.
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Baxter, E. W., et al. (2004). Isosteric N-arylpiperazine replacements in a series of dihydropyridine NPY1 receptor antagonists. PubMed.
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Çetinkaya, B., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed.
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Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. Enamine.
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Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.
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Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
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Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
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Bräse, S. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. LASSBIO.
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Çetinkaya, B., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
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Deakin University. (2024). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. Figshare.
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Organic Chemistry Portal. Heck Reaction.
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Zhang, Y., et al. (2017). The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. Bioorganic & Medicinal Chemistry Letters, 27(10), 2091-2096.
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Stuart, D. R., et al. (2010). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PMC.
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Solé, D., & Serra, M. (2017). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc.
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Uddin, M. S., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
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Andersson, P. G., & Schiess, T. (2010). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 8(15), 3359-3371.
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Closas, E., & Subirats, X. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
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Martinez Gil, A. Drug discovery for neurodegenerative diseases. CIB (CSIC).
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Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Ingenta Connect.
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Mateeva, N., Winfield, L., & Redda, K. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH.
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Methodological & Application
Application Note: Synthesis of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate from Pyridine
Introduction & Scope
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a highly versatile nitrogen-containing heterocyclic building block. It serves as a critical intermediate in the synthesis of autotaxin inhibitors[1], antiviral pyrimidone derivatives[2], and various muscarinic receptor agonists (e.g., arecoline analogs).
Synthesizing this partially saturated ring directly from a fully aromatic pyridine core presents a unique chemoselectivity challenge: reducing the aromatic system without over-reducing it to a fully saturated piperidine. This application note details a robust, field-proven three-step protocol to achieve this transformation, starting from the activated pyridine derivative, methyl isonicotinate[3].
Retrosynthetic Strategy & Mechanistic Rationale
As a Senior Application Scientist, it is crucial to understand why each reagent is chosen, rather than just following a recipe. The transformation of pyridine to a 1,2,3,6-tetrahydropyridine relies on three strategic pillars:
Pillar 1: Aromatic Activation via Quaternization Pyridine itself is highly stable and resists reduction by mild hydride donors like sodium borohydride (NaBH₄). To break the aromaticity, the pyridine core must be activated. While industrial routes often start from 4-picoline to form the 4-carboxylate, laboratory syntheses from pyridine typically proceed via Minisci-type carboxylation or via 4-cyanopyridine to yield methyl isonicotinate[4]. In this protocol, methyl isonicotinate is quaternized using benzyl bromide. Benzyl is specifically chosen over methyl because it acts as a traceless activating group that can be cleanly cleaved later without reducing the alkene.
Pillar 2: Regioselective Partial Reduction The reduction of the 1-benzyl-4-(methoxycarbonyl)pyridinium salt with NaBH₄ in methanol is a masterpiece of regiocontrol.
-
Initial Hydride Attack: The hydride attacks the highly electrophilic C2 position, yielding a 1,2-dihydropyridine intermediate.
-
Protonation: The resulting C5=C6 enamine-like double bond is rapidly protonated by the methanolic solvent at C5, generating a transient iminium ion at C6.
-
Second Hydride Attack: A second equivalent of hydride attacks the C6 iminium carbon, yielding the 1,2,3,6-tetrahydropyridine[5].
Why does reduction stop here? The remaining C3=C4 double bond is conjugated with the electron-withdrawing methyl ester at C4. Under cold conditions (0–10 °C), NaBH₄ is not powerful enough to reduce this α,β-unsaturated ester, perfectly halting the reaction at the tetrahydropyridine stage.
Pillar 3: Chemoselective N-Debenzylation Standard debenzylation uses H₂ over Pd/C. However, this would inevitably reduce the C3=C4 double bond, yielding the piperidine. To preserve the alkene, we employ 1-chloroethyl chloroformate (ACE-Cl). This reagent selectively forms a carbamate with the tertiary amine, which is subsequently decomposed by methanolysis to yield the secondary amine hydrochloride.
Figure 1: Overall synthetic workflow from activated pyridine to the target tetrahydropyridine.
Quantitative Data & Reaction Parameters
| Step | Reaction Type | Key Reagent | Equivalents | Temp (°C) | Time (h) | Expected Yield |
| 1 | Quaternization | Benzyl Bromide | 1.1 | 60 (Reflux) | 6 | 88–92% |
| 2 | Partial Reduction | NaBH₄ | 2.5 | 0–10 | 2 | 75–85% |
| 3a | Carbamate Formation | ACE-Cl | 1.2 | 84 (Reflux) | 2 | Intermediate |
| 3b | Methanolysis | Methanol | Solvent | 65 (Reflux) | 1 | 80–90% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-(methoxycarbonyl)pyridinium bromide
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Dissolve methyl isonicotinate (13.7 g, 100 mmol) in 150 mL of dry acetone. Add benzyl bromide (18.8 g, 110 mmol, 1.1 eq) dropwise at room temperature.
-
Heating: Heat the mixture to reflux (approx. 60 °C) for 6 hours. A dense white precipitate will form as the pyridinium salt is highly insoluble in acetone.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitate under vacuum. Wash the filter cake with cold acetone (2 × 30 mL) to remove unreacted starting materials.
-
Drying: Dry the solid under high vacuum at 40 °C to afford the pyridinium bromide as a white solid.
Step 2: Regioselective Reduction to Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Critical Note: This step is highly exothermic. Temperature control is paramount to prevent over-reduction or ester cleavage.
-
Setup: In a 1 L three-neck flask equipped with an internal thermometer, suspend the pyridinium salt (30.8 g, 100 mmol) in 300 mL of anhydrous methanol.
-
Cooling: Cool the suspension to 0–5 °C using an ice-salt bath.
-
Reduction: Add sodium borohydride (NaBH₄) (9.45 g, 250 mmol, 2.5 eq) in small portions over 1 hour. Do not allow the internal temperature to exceed 10 °C [5].
-
Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 additional hour.
-
Workup: Concentrate the mixture under reduced pressure to approximately 100 mL. Quench by slowly adding 200 mL of water, followed by 20 g of solid sodium carbonate (Na₂CO₃) to ensure basicity.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 150 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-benzyl tetrahydropyridine as a pale yellow oil.
Figure 2: Mechanistic pathway of the regioselective NaBH4 reduction.
Step 3: Chemoselective N-Debenzylation
-
Setup: Dissolve the crude N-benzyl intermediate (approx. 23 g, 100 mmol) in 200 mL of anhydrous 1,2-dichloroethane (DCE) in a 500 mL flask. Cool to 0 °C.
-
Carbamate Formation: Add 1-chloroethyl chloroformate (ACE-Cl) (17.1 g, 120 mmol, 1.2 eq) dropwise via syringe.
-
Reflux: Attach a condenser and heat the mixture to reflux (84 °C) for 2 hours. Monitor the disappearance of the starting material via TLC.
-
Solvent Swap: Cool the mixture and concentrate it to dryness under reduced pressure to remove all DCE and excess ACE-Cl.
-
Methanolysis: Dissolve the resulting oily residue in 150 mL of methanol. Heat to reflux (65 °C) for 1 hour. This step decomposes the intermediate carbamate, releasing methyl chloride and CO₂.
-
Final Isolation: Concentrate the methanolic solution to dryness. Triturate the residue with diethyl ether to precipitate the target Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride as a crystalline solid.
Troubleshooting & Analytical Characterization
-
Over-reduction: If piperidine derivatives are detected via LC-MS, ensure that the temperature during the NaBH₄ addition strictly remains below 10 °C.
-
Incomplete Debenzylation: ACE-Cl reactions require completely anhydrous conditions. Trace moisture will hydrolyze the ACE-Cl before it can react with the amine. Ensure DCE is freshly distilled or dried over molecular sieves.
-
NMR Signatures: The successful formation of the 1,2,3,6-tetrahydropyridine ring is easily confirmed by ¹H NMR. Look for the distinct vinylic proton (C5-H) appearing as a multiplet around δ 6.8–7.0 ppm, which is highly deshielded due to conjugation with the C4 ester.
References
- Synthesis of methyl 1,2,3,6-tetrahydro-1-methylisonicotinate - PrepChem.com. PrepChem.
- WO2020182990A1 - Fused ring pyrimidone derivatives for use in the treatment of hbv infection or of hbv-induced diseases. Google Patents.
- Methyl isonicotinate synthesis - ChemicalBook. ChemicalBook.
- Methyl isonicotinate - Wikipedia. Wikipedia.
- US11548883B2 - Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same. Google Patents.
- Chapter 4. 1,4-Disubstituted Tetrahydropyridines The unexpected substrate properties of the MPTP analog 4-benzyl-1- cyclopropyl. VTechWorks.
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- 5. prepchem.com [prepchem.com]
Suzuki coupling of 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
An Application Guide to the Suzuki-Miyaura Coupling of 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and efficiency in forging carbon-carbon bonds.[1] First reported in 1981, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the synthesis of complex molecules like pharmaceuticals and fine chemicals.[2][3] Its power lies in the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[4]
This guide focuses on a specific, high-value building block: 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester . The tetrahydropyridine (THP) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a vast range of biological activities.[5][6] Derivatives of THP have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, and are particularly significant in developing therapeutics for the central nervous system (CNS).[7][8]
By coupling this versatile THP boronic ester with various aryl and heteroaryl halides, researchers can rapidly generate libraries of novel compounds, exploring new chemical space to discover next-generation therapeutics. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the fundamental scientific rationale behind each component and procedural choice.
The Reagent: Understanding the Building Block
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS No. 454482-11-2) is a stable, readily available reagent designed for Suzuki-Miyaura coupling.[9]
-
Chemical Structure: C₁₂H₂₂BNO₂
-
Molecular Weight: 223.12 g/mol
-
Appearance: Typically an off-white to white solid.
The key to this reagent's utility is the pinacol ester group. Boronic acids themselves can be unstable and prone to side reactions, most notably protodeboronation (replacement of the boron group with a hydrogen atom). The pinacol group forms a stable, five-membered ring with the boron atom, protecting it from degradation and making the compound easier to handle and purify.[10][11] This stability is crucial for achieving high yields and reproducibility in cross-coupling reactions.
The Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][12] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
// Nodes Pd0 [label="Active Pd(0)Ln Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Pd(II) Complex\n[R¹-Pd(II)-X]", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="Activated Boronate\n[R²-B(OR)₃]⁻", fillcolor="#E8F0FE", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicEster [label="Boronic Ester\nR²-B(pin)", fillcolor="#E8F0FE", fontcolor="#202124"]; PdII_Diorgano [label="Diorganopalladium(II)\n[R¹-Pd(II)-R²]", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Coupled Product\nR¹-R²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Aryl/Heteroaryl Halide\n(R¹-X)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" ", color="#4285F4"]; ArylHalide -> OxAdd [color="#EA4335"]; OxAdd -> PdII_Complex [color="#4285F4"]; PdII_Complex -> Transmetalation [color="#4285F4"]; Boronate -> Transmetalation [color="#4285F4"]; Transmetalation -> PdII_Diorgano [color="#4285F4"]; PdII_Diorgano -> RedElim [color="#4285F4"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label=" Catalyst\n Regeneration", color="#4285F4"]; Base -> Boronate [label=" Activation", style=dashed, color="#FBBC05"]; BoronicEster -> Boronate [style=dashed, color="#4285F4"]; } Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This oxidizes the palladium from its 0 to +2 state, forming a square planar Pd(II) complex.[1][2] This step is often the rate-limiting step of the entire cycle.
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center.[13] This process is not spontaneous; it requires activation of the boronic ester by a base.[3] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boron species to form a more nucleophilic "ate" complex, which readily transfers its organic moiety (the tetrahydropyridine group) to the Pd(II) complex, displacing the halide.[13]
-
Reductive Elimination: In the final step, the two organic groups (the aryl group from the halide and the tetrahydropyridine group from the boronic ester) on the palladium center couple together, forming the new C-C bond.[4] This process reduces the palladium back to its active Pd(0) state, which is then free to re-enter the catalytic cycle.[2]
Causality Behind Experimental Choices
-
Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical.[2] For coupling heteroaromatic systems like our tetrahydropyridine, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[10][13]
-
Base: The strength and type of base can dramatically affect the reaction outcome.[13] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents and its ability to accelerate reductive elimination. The base must be strong enough to activate the boronic ester but not so strong as to cause degradation of the starting materials or product.[14]
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary.[1] Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are common choices, often with a small amount of water to help dissolve the base and facilitate the formation of the active boronate species.[1][14]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki-Miyaura coupling of 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester with a representative aryl bromide.
Materials and Equipment
-
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
TLC plates and silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent mixture (e.g., 5 mL of a 4:1 Dioxane/Water mixture) via syringe.[16]
-
-
Execution and Monitoring:
-
Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[17]
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
-
Optimization and Troubleshooting
Achieving a high yield often requires optimization. The following table provides a starting point for screening conditions.
| Parameter | Initial Condition | Optimization Strategy | Rationale & Reference |
| Catalyst/Ligand | Pd(PPh₃)₄ (3 mol%) | Screen other catalysts like Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands such as XPhos, SPhos, or CataCXium A. | Different ligands have varying electronic and steric properties that can dramatically improve yields for specific substrates.[10][18] |
| Base | K₂CO₃ (2 equiv) | Test other bases like Cs₂CO₃ or K₃PO₄. Vary the equivalence from 2 to 3 equiv. | A stronger or more soluble base can accelerate the rate-limiting transmetalation step.[13][14] |
| Solvent | Dioxane/H₂O (4:1) | Screen alternative solvents such as Toluene, THF, or 2-MeTHF, with varying amounts of water. | Solvent choice affects solubility and reaction kinetics. 2-MeTHF has been shown to be highly effective in some cases.[14][18] |
| Temperature | 90 °C | Vary the temperature between 80 °C and 110 °C. For sluggish reactions, microwave heating can be effective. | Higher temperatures increase reaction rates but can also lead to decomposition. A balance must be found.[16][17] |
| Concentration | 0.2 M | Adjust concentration between 0.1 M and 0.5 M. | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.[18] |
If the reaction fails or gives low yields, common issues include inactive catalysts, insufficient base strength, or side reactions like protodeboronation (loss of the boron group) or homocoupling (coupling of two boronic esters or two aryl halides). A systematic approach to adjusting the parameters above is the most effective troubleshooting strategy.[15]
Applications and Significance
The successful coupling of the 1-Methyl-1,2,3,6-tetrahydropyridine scaffold to various aromatic and heteroaromatic systems opens the door to a vast chemical space with immense therapeutic potential. The resulting 4-aryl-tetrahydropyridine derivatives are key structures for targeting a range of biological systems.[5][6] For example, these scaffolds are foundational for developing:
-
CNS Agents: Modulators of dopamine and serotonin receptors for treating neurological and psychiatric disorders.[7]
-
Antimicrobial Agents: Novel compounds with activity against both Gram-positive and Gram-negative bacteria.[19]
-
Enzyme Inhibitors: Potent inhibitors of enzymes like monoamine oxidase (MAO), which are relevant for treating depression and neurodegenerative diseases like Parkinson's.[7]
The protocol detailed here provides a reliable and adaptable method for synthesizing these high-value compounds, empowering researchers to accelerate the drug discovery process.
Safety Precautions
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.
-
Solvents: Organic solvents like dioxane and toluene are flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.
-
Bases: Strong bases like potassium carbonate can be corrosive and irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Heating: Use a blast shield when heating sealed reaction vessels to protect against unexpected pressure buildup.[20]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Aakash Institute. (n.d.). Suzuki coupling reaction in chemistry. Retrieved from [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Duncton, M. A. J., & Pordea, A. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Sharma, N., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC. Retrieved from [Link]
-
Robbins, D. W., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Mohsin, N., & Ahmad, M. (2018). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Turkish Journal of Chemistry. Retrieved from [Link]
-
Khan, I., et al. (2024). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. PMC. Retrieved from [Link]
-
Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2005, July 28). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]
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Application Notes and Protocols: Vilsmeier-Haack Formylation of Tetrahydropyridine-4-Carboxylates
Authored by: Gemini, Senior Application Scientist
Abstract
The Vilsmeier-Haack reaction is a powerful and versatile synthetic method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] This guide provides a detailed technical overview and a robust experimental protocol for the application of this reaction to N-protected tetrahydropyridine-4-carboxylates. These substrates, which contain an enamine moiety, are particularly well-suited for this transformation. The resulting 2-formyl-tetrahydropyridine-4-carboxylate products are valuable synthetic intermediates, serving as key building blocks in the development of novel therapeutics, including kinase inhibitors.[2] This document is intended for researchers, chemists, and drug development professionals seeking to employ this reaction, offering insights into the underlying mechanism, practical experimental guidance, and key process considerations.
Introduction and Scientific Context
The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic pharmaceuticals.[3][4] Functionalization of the THP ring is crucial for modulating the pharmacological properties of these molecules. The introduction of a formyl (-CHO) group, specifically at the C-2 position, provides a versatile chemical handle for subsequent elaborations, such as reductive amination, oxidation, or condensation reactions.
The Vilsmeier-Haack reaction offers an efficient and direct route to these valuable 2-formyl derivatives.[5] It utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] The electron-rich double bond of an N-protected 1,2,3,6-tetrahydropyridine (a cyclic enamine) readily undergoes electrophilic attack by the Vilsmeier reagent, leading to formylation with high regioselectivity. This approach is often preferred due to its mild conditions and the use of readily available, inexpensive reagents.[5]
Mechanistic Pathway
The Vilsmeier-Haack reaction on a tetrahydropyridine substrate proceeds through a two-stage mechanism: the formation of the electrophile followed by nucleophilic attack and hydrolysis.
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[6][7]
Stage 2: Electrophilic Substitution and Hydrolysis The N-protected tetrahydropyridine-4-carboxylate possesses an electron-rich enamine system. The C-2 carbon, being β to the nitrogen atom, is highly nucleophilic and attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond and generates a transient iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to furnish the final 2-formyl product.[1]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a general procedure for the formylation of Ethyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate. Researchers should consider optimizing reagent stoichiometry and reaction times for different substrates.
3.1. Materials and Reagents
-
Ethyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate (Substrate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
3.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) inlet
-
Ice-water bath
-
Standard glassware for workup and purification
3.3. Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a dry three-neck flask under an inert atmosphere, add anhydrous DMF (5-10 equivalents relative to the substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise via the dropping funnel to the cooled, stirring DMF.[8] Causality Note: This addition is highly exothermic; maintaining a low temperature (0-5 °C) is critical to prevent uncontrolled reaction and degradation of the reagent. The formation of a pale yellow to orange solid or viscous liquid indicates the formation of the Vilsmeier reagent.[9]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-45 minutes to ensure complete formation of the reagent.
-
-
Formylation Reaction:
-
Dissolve the Ethyl 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours. Process Control Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[10] Safety Note: This quenching step is exothermic and hydrolyzes the reactive intermediates. Perform this step slowly in a well-ventilated fume hood.
-
Neutralize the acidic mixture by the slow, portion-wise addition of a saturated aqueous NaHCO₃ solution until the pH reaches 7-8. Ensure gas evolution has ceased.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with water (1x) and then brine (1x).[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-formyl-tetrahydropyridine-4-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]
-
Data Summary and Reaction Scope
The Vilsmeier-Haack reaction is applicable to a range of N-protected tetrahydropyridine esters. The choice of protecting group and ester can influence reaction efficiency and yield.
| Substrate (N-Protecting Group) | Reagent Ratio (Substrate:POCl₃:DMF) | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Boc | 1 : 1.5 : 10 | 0 → RT | 3 | 75-85 |
| N-Cbz | 1 : 1.6 : 10 | 0 → RT | 4 | 70-80 |
| N-Tosyl | 1 : 2.0 : 12 | 0 → 40 | 5 | 65-75 |
| N-Benzyl | 1 : 1.5 : 10 | 0 → RT | 3 | 80-90 |
Caption: Table 1: Representative Conditions for Vilsmeier-Haack Formylation.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent reagent decomposition and low yields.
-
Low Yields: If yields are low, consider increasing the equivalents of the Vilsmeier reagent (up to 3 equivalents of POCl₃). In some cases, gentle heating (40-60 °C) after the initial addition may be required to drive the reaction to completion, particularly for less reactive substrates.[5]
-
Side Reactions: Over-reaction or reaction at other positions is rare due to the high activation of the C-2 position in the enamine system. However, if complex mixtures are observed, lowering the reaction temperature and using a smaller excess of the Vilsmeier reagent may be beneficial.
-
Difficult Purification: The product aldehyde can sometimes be unstable on silica gel. To mitigate this, chromatography can be performed quickly, or the crude product can be used directly in the next synthetic step if purity is sufficient.
References
-
PrepChem. (n.d.). Synthesis of Vilsmeier's reagent. Retrieved from PrepChem.com. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
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Xiang, D., Zhang, R., Liang, Y., Zhou, G., & Dong, D. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(22), 8549–8552. [Link]
- Walke, D. J., & Kothari, P. J. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. U.S.
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Chemistry of Heterocyclic Compounds, 49, 187-194. [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds [PDF]. ResearchGate. [Link]
-
Xiang, D., et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. Request PDF. ResearchGate. [Link]
-
S. Arulmurugan, H. Surya, & B. Kavitha. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering, 8(4). [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(5), 4384–4407. [Link]
-
Ahir, K. B., & Desai, K. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3569-3584. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydroacridine derivatives through the Vilsmeier-Haack reaction. Retrieved from ResearchGate. [Link]
-
Organic Mechanisms. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Hagiya, K., & Okuno, T. (2020). Method for preparing vilsmeier reagent.
-
Kumar, R., & Singh, M. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC advances, 14(4), 2394–2415. [Link]
-
Hylton, K. G., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]
-
Hylton, K. G., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted 1,2,3,6-Tetrahydropyridine-4-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted 1,2,3,6-tetrahydropyridine-4-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceutical agents. Their utility spans a wide range of therapeutic areas, including analgesia, neuroprotection, and antiviral applications. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable scaffold, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of key reactions, offering insights into experimental design and optimization. Detailed, step-by-step protocols for the aza-Diels-Alder reaction and Ring-Closing Metathesis (RCM) are presented, alongside a comparative analysis of various synthetic approaches and a troubleshooting guide to address common experimental challenges.
Introduction: The Significance of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine ring system is a privileged scaffold in medicinal chemistry. The presence of a nitrogen atom and a double bond within the six-membered ring provides a unique combination of rigidity and conformational flexibility, allowing for precise three-dimensional orientation of substituents to interact with biological targets. The carboxylate group at the 4-position further enhances the molecule's functionality, serving as a handle for further chemical modifications or as a key pharmacophoric element.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities. For instance, certain tetrahydropyridine-4-carboxamides are potent antagonists of the transient receptor potential vanilloid 1 (TRPV1), a key target for the development of novel analgesics.[1] The versatility of this core structure makes it an attractive starting point for the design of new therapeutic agents.
Strategic Approaches to Synthesis: A Comparative Overview
Several synthetic routes have been developed to construct the N-substituted 1,2,3,6-tetrahydropyridine-4-carboxylate core. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements. The most prominent and versatile strategies include:
-
Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for the formation of six-membered nitrogen-containing heterocycles.[2]
-
Ring-Closing Metathesis (RCM): A robust method for the formation of cyclic olefins, particularly well-suited for complex and substituted systems.[3][4][5]
-
Multicomponent Reactions (MCRs): Atom-economical processes that allow for the rapid assembly of complex molecules from simple starting materials in a one-pot fashion.[6][7]
This guide will focus on providing detailed protocols for the Aza-Diels-Alder and RCM approaches due to their broad applicability and reliability.
The Aza-Diels-Alder Approach: A Convergent Strategy
The aza-Diels-Alder reaction is a [4+2] cycloaddition involving an azadiene and a dienophile to form a tetrahydropyridine ring.[2] This approach is highly convergent and allows for the introduction of diversity at multiple positions of the final product. The reaction can proceed via either normal or inverse electron-demand pathways, depending on the electronic nature of the diene and dienophile.[2]
Mechanistic Insight
The reaction proceeds through a concerted pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile.[2] The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of the substituents on both the azadiene and the dienophile.
Sources
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- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Tetrahydropyridine Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Tetrahydropyridines
The 1,2,3,6-tetrahydropyridine (THP) moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1][2] Its prevalence in top-selling drugs highlights its significance in drug discovery.[1] The ability to controllably introduce diverse substituents onto the THP ring is paramount for fine-tuning the pharmacological properties of lead compounds. Palladium-catalyzed cross-coupling reactions of tetrahydropyridine vinyl halides represent a powerful and versatile strategy for forging new carbon-carbon and carbon-heteroatom bonds at the C4-position, enabling the synthesis of complex and novel molecular architectures.[2][3]
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving tetrahydropyridine vinyl halides, offering mechanistic insights, practical considerations, and detailed experimental protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[4][5][6]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the tetrahydropyridine vinyl halide (R-X) to form a square planar Pd(II) complex.[5][7] This step is often rate-limiting, and the reactivity of the halide typically follows the order I > Br > Cl.[6] The stereochemistry of the vinyl halide is generally retained during this process.[5]
-
Transmetalation or Migratory Insertion:
-
Transmetalation (e.g., Suzuki, Stille): An organometallic reagent (R'-M) transfers its organic group (R') to the palladium center, displacing the halide.[5][8] This step is facilitated by a base in Suzuki couplings.[9]
-
Migratory Insertion (Heck): An alkene coordinates to the palladium complex and then inserts into the Pd-C bond.[10][11]
-
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the desired product (R-R') and regenerating the Pd(0) catalyst.[4][6]
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[5] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[12]
Protocol: Suzuki-Miyaura Coupling of a Tetrahydropyridine Vinyl Bromide with an Arylboronic Acid
This protocol describes the coupling of N-Boc-4-bromo-1,2,3,6-tetrahydropyridine with 4-methoxyphenylboronic acid.
Materials:
-
N-Boc-4-bromo-1,2,3,6-tetrahydropyridine
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.03 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Reagent/Parameter | Rationale |
| Pd(PPh₃)₄ | A common, air-stable Pd(0) catalyst precursor.[10] |
| K₂CO₃ | A base required for the transmetalation step in the Suzuki coupling.[9] |
| Toluene/Ethanol/Water | A common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents. |
| 80 °C | Elevated temperature to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Inert Atmosphere | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Application II: Sonogashira Coupling for the Synthesis of Enynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[13][14] This reaction is invaluable for introducing alkyne functionalities into molecules.[15]
Protocol: Sonogashira Coupling of a Tetrahydropyridine Vinyl Iodide with a Terminal Alkyne
This protocol details the coupling of N-Cbz-4-iodo-1,2,3,6-tetrahydropyridine with phenylacetylene.
Materials:
-
N-Cbz-4-iodo-1,2,3,6-tetrahydropyridine
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, dissolve N-Cbz-4-iodo-1,2,3,6-tetrahydropyridine (1.0 eq.) in degassed THF.
-
Add phenylacetylene (1.5 eq.) and triethylamine (3.0 eq.).
-
To this solution, add PdCl₂(PPh₃)₂ (0.02 eq.) and CuI (0.04 eq.).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Stir the reaction at room temperature for 6 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium iodide salt, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Reagent/Parameter | Rationale |
| PdCl₂(PPh₃)₂/CuI | The standard catalyst/co-catalyst system for Sonogashira couplings.[13] |
| Triethylamine | Acts as both a base and a solvent. It deprotonates the alkyne and scavenges the HI produced.[14] |
| THF | A common aprotic solvent that dissolves the reactants and catalyst. |
| Room Temperature | The high reactivity of vinyl iodides often allows the reaction to proceed under mild conditions.[16] |
Application III: Heck Reaction for Alkene Synthesis
The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10][17] It is a powerful tool for C-C bond formation at an sp² carbon.[18]
Protocol: Heck Reaction of a Tetrahydropyridine Vinyl Bromide with an Acrylate
This protocol describes the reaction of N-Ac-4-bromo-1,2,3,6-tetrahydropyridine with ethyl acrylate.
Materials:
-
N-Ac-4-bromo-1,2,3,6-tetrahydropyridine
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
Procedure:
-
To a sealed tube, add N-Ac-4-bromo-1,2,3,6-tetrahydropyridine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tol)₃ (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed acetonitrile, followed by ethyl acrylate (1.5 eq.) and triethylamine (1.5 eq.).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through Celite.
-
Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Reagent/Parameter | Rationale |
| Pd(OAc)₂/P(o-tol)₃ | A common catalyst system for Heck reactions, where the phosphine ligand stabilizes the palladium species.[10] |
| Triethylamine | Acts as a base to neutralize the HBr generated during the catalytic cycle.[10] |
| Acetonitrile | A polar aprotic solvent suitable for Heck reactions. |
| 100 °C | Higher temperatures are often required for the coupling of less reactive vinyl bromides.[11] |
Application IV: Stille Coupling with Organostannanes
The Stille reaction couples an organohalide with an organostannane reagent.[19][20] It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback.[21]
Protocol: Stille Coupling of a Tetrahydropyridine Vinyl Bromide with a Vinylstannane
This protocol outlines the coupling of N-Boc-4-bromo-1,2,3,6-tetrahydropyridine with tributyl(vinyl)stannane.
Materials:
-
N-Boc-4-bromo-1,2,3,6-tetrahydropyridine
-
Tributyl(vinyl)stannane
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylarsine (AsPh₃)
-
1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk tube, add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 eq.), Pd₂(dba)₃ (0.015 eq.), and AsPh₃ (0.06 eq.).
-
Evacuate and backfill with an inert gas.
-
Add degassed 1,4-dioxane, followed by tributyl(vinyl)stannane (1.1 eq.).
-
Heat the reaction mixture to 90 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Reagent/Parameter | Rationale |
| Pd₂(dba)₃/AsPh₃ | A highly active catalyst system for Stille couplings. Triphenylarsine can be a more effective ligand than triphenylphosphine in some cases.[22] |
| 1,4-Dioxane | A common solvent for Stille reactions. |
| 90 °C | Elevated temperature is typically required to drive the reaction to completion. |
| KF workup | Potassium fluoride is used to remove the toxic tributyltin byproducts by forming insoluble fluorides. |
Application V: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and an amine, forming a carbon-nitrogen bond.[23][24] This reaction has revolutionized the synthesis of arylamines.[25]
Protocol: Buchwald-Hartwig Amination of a Tetrahydropyridine Vinyl Bromide with a Secondary Amine
This protocol describes the amination of N-Boc-4-bromo-1,2,3,6-tetrahydropyridine with morpholine.
Materials:
-
N-Boc-4-bromo-1,2,3,6-tetrahydropyridine
-
Morpholine
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq.) to an oven-dried reaction vessel.
-
Add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.).
-
Add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 eq.).
-
Add degassed toluene, followed by morpholine (1.2 eq.).
-
Seal the vessel and heat the mixture to 100 °C for 12 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Reagent/Parameter | Rationale |
| Pd₂(dba)₃/XPhos | XPhos is a bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig aminations, promoting both oxidative addition and reductive elimination.[26] |
| NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[25] |
| Toluene | A common non-polar solvent for this transformation. |
| 100 °C | Elevated temperature is generally necessary for the amination of vinyl bromides. |
graph TD { A[Start: Tetrahydropyridine Vinyl Halide] --> B{Choose Coupling Partner}; B --> C1[Organoboron Compound]; B --> C2[Terminal Alkyne]; B --> C3[Alkene]; B --> C4[Organostannane]; B --> C5[Amine];C1 --> D1[Suzuki-Miyaura Coupling]; C2 --> D2[Sonogashira Coupling]; C3 --> D3[Heck Reaction]; C4 --> D4[Stille Coupling]; C5 --> D5[Buchwald-Hartwig Amination]; D1 --> E{Product: C-C Bond}; D2 --> E2{Product: En-yne}; D3 --> E3{Product: Substituted Alkene}; D4 --> E{Product: C-C Bond}; D5 --> E4{Product: C-N Bond}; style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style E fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style E2 fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style E3 fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style E4 fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Caption: Decision workflow for selecting a cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Consider using more robust ligands or pre-catalysts.[26]
-
Inefficient Oxidative Addition: For vinyl chlorides, more electron-rich and bulky ligands may be required.[27] Higher temperatures may also be necessary.
-
Side Reactions: Homocoupling of the organometallic reagent can occur. Adjusting stoichiometry or temperature may mitigate this.[7]
-
-
Stereoselectivity Issues:
-
Purification Challenges:
-
Stille Couplings: The removal of organotin byproducts is critical due to their toxicity. A fluoride wash is a standard procedure.
-
Ligand Removal: Bulky phosphine ligands can sometimes be difficult to remove. Proper chromatographic techniques are essential.
-
Conclusion
Palladium-catalyzed cross-coupling reactions of tetrahydropyridine vinyl halides are indispensable tools in modern synthetic and medicinal chemistry. By leveraging the diverse reactivity of Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, researchers can efficiently construct libraries of complex, functionalized tetrahydropyridines for drug discovery and development. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity in these powerful transformations.
References
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
- Canty, A. J. (1992). Development of new palladium catalysts for C-X and C-H bond activation. Accounts of Chemical Research, 25(2), 83–90.
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC. (n.d.). Retrieved from [Link]
-
Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. - ResearchGate. (n.d.). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 05). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies | ACS Omega. (2022, August 11). Retrieved from [Link]
-
Sonogashira Coupling - SynArchive. (n.d.). Retrieved from [Link]
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Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Publishing. (2026, January 07). Retrieved from [Link]
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Palladium-Catalyzed Vinylation of Organic Halides - ResearchGate. (n.d.). Retrieved from [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC. (n.d.). Retrieved from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Coupling - SynArchive. (n.d.). Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 06). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved from [Link]
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.). Retrieved from [Link]
-
Org. Synth. 2011, 88, 197. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from [Link]
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Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stille Coupling - SynArchive. (n.d.). Retrieved from [Link]
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Application Notes and Protocols: Functionalization of the Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Double Bond
Introduction: The Strategic Importance of the Functionalized Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[3] Among the various precursors to highly substituted piperidines, methyl 1,2,3,6-tetrahydropyridine-4-carboxylate stands out as a particularly versatile building block. Its endocyclic double bond, possessing enamine-like character, serves as a reactive handle for a diverse array of chemical transformations.[4][5] This allows for the introduction of various functional groups and the creation of multiple stereocenters, thereby enabling the exploration of a vast chemical space crucial for drug discovery and development.[6][7]
This technical guide provides an in-depth exploration of key methodologies for the functionalization of the double bond in methyl 1,2,3,6-tetrahydropyridine-4-carboxylate. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols to empower researchers in their synthesis of novel, densely functionalized piperidine derivatives.
Understanding the Reactivity of the Enamine-like Double Bond
The double bond in methyl 1,2,3,6-tetrahydropyridine-4-carboxylate exhibits reactivity characteristic of an enamine. The nitrogen atom's lone pair of electrons can delocalize into the π-system of the double bond, increasing its nucleophilicity.[4][5] This electronic feature makes the double bond susceptible to attack by a wide range of electrophiles, forming the basis for the functionalization strategies discussed herein.
Key Functionalization Strategies and Protocols
Epoxidation: Gateway to 3,4-Disubstituted Piperidines
Epoxidation of the tetrahydropyridine double bond provides a valuable entry into 3,4-disubstituted piperidine derivatives. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce diverse functionalities with controlled stereochemistry.[8][9]
Causality Behind Experimental Choices: The choice of epoxidizing agent is critical. While common peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be effective, they may lead to low diastereoselectivities in certain substituted tetrahydropyridines.[10] For substrates where steric hindrance is a significant factor, bifunctional peracids can enforce diastereoselectivity through hydrogen bonding with the piperidine nitrogen, directing the epoxidation to a specific face of the molecule.[10]
Experimental Protocol: Diastereoselective Epoxidation
-
Dissolution: Dissolve methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of the chosen peroxy acid (e.g., m-CPBA, 1.1 eq) in the same solvent to the cooled reaction mixture. For enhanced diastereoselectivity with sterically hindered substrates, a bifunctional peracid can be employed.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to decompose the excess peroxy acid.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.
Dihydroxylation: Synthesis of cis-Diols
Syn-dihydroxylation of the double bond affords vicinal diols, which are valuable precursors for further synthetic manipulations. This transformation is typically achieved using osmium tetroxide or potassium permanganate.[11][12]
Causality Behind Experimental Choices: Osmium tetroxide is a highly reliable reagent for achieving syn-dihydroxylation with excellent stereocontrol.[13] Due to its toxicity and cost, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation.[12] For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation protocol, which employs a chiral ligand, can be utilized to achieve high enantioselectivity.[14]
Experimental Protocol: Catalytic syn-Dihydroxylation (Upjohn Conditions)
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.5 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol%) as a solution in tert-butanol.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite.
-
Extraction: Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude diol by flash column chromatography.
Catalytic Hydrogenation: Access to Saturated Piperidines
Catalytic hydrogenation reduces the double bond to afford the corresponding saturated piperidine derivative, methyl piperidine-4-carboxylate. This is a fundamental transformation for accessing the fully reduced piperidine core.
Causality Behind Experimental Choices: Platinum oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine and its derivatives.[15] The reaction is typically carried out in an acidic solvent like glacial acetic acid, which enhances the activity of the catalyst.[15] Other catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃) can also be employed, sometimes under milder conditions.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of platinum oxide (PtO₂, e.g., 5 mol%) in glacial acetic acid.
-
Substrate Addition: Add the methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (1.0 eq) to the catalyst suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction mixture vigorously at room temperature.[15]
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or distillation to obtain methyl piperidine-4-carboxylate.
Visualization of Functionalization Pathways
dot
Caption: Key reaction pathways for functionalizing the double bond.
Quantitative Data Summary
| Functionalization | Reagents | Key Conditions | Typical Yield | Diastereoselectivity/Enantioselectivity |
| Epoxidation | m-CPBA | DCM, 0 °C to rt | Good to Excellent | Substrate dependent |
| Dihydroxylation | OsO₄ (cat.), NMO | Acetone/H₂O, rt | High | syn-diol |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | t-BuOH/H₂O, 0 °C to rt | High | High ee |
| Hydrogenation | H₂, PtO₂ | Acetic acid, rt, 50-70 bar H₂ | Excellent | N/A |
Conclusion: A Versatile Scaffold for Innovation
The functionalization of the double bond in methyl 1,2,3,6-tetrahydropyridine-4-carboxylate offers a powerful and versatile platform for the synthesis of a wide range of substituted piperidines. The protocols detailed in these application notes provide a solid foundation for researchers to access epoxides, diols, and fully saturated piperidine cores. These intermediates are invaluable in the construction of complex molecular architectures for the development of novel therapeutics. The ability to control stereochemistry through judicious choice of reagents and reaction conditions further enhances the utility of this scaffold in modern drug discovery.
References
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- Dihydroxylation. (2019). Chemistry LibreTexts.
- Manganese Catalysts with Tetradentate N-donor Pyridine-Appended Bipiperidine Ligands for Olefin Epoxidation Reactions: Ligand Electronic Effect and Mechanism. (2020). Molecules, 25(5), 1129.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research, 8(5), 233-238.
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Application Notes & Protocols: Strategic Synthesis of Bicyclic Heterocycles from Tetrahydropyridine-4-carboxylate
Introduction: The Strategic Value of Bicyclic Heterocycles in Modern Drug Discovery
Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, with some studies indicating that they are present in 59% of unique small-molecule drugs approved by the FDA. Among these, bicyclic scaffolds represent a particularly valuable class of compounds. By introducing conformational rigidity and a three-dimensional architecture, they offer a powerful strategy to enhance binding affinity, improve selectivity, and overcome the entropy penalties associated with receptor-ligand interactions. This "escape from flatland" by increasing the fraction of sp3-hybridized carbons is a key trend in modern drug design, often leading to improved clinical success rates. Bicyclic heterocycles, such as indolizidines and pyrimido[1,2-a]pyrimidines, are core motifs in numerous natural products and have been successfully developed as inhibitors for critical therapeutic targets, including fibroblast growth factor receptors (FGFR) in cancer therapy.[1][2]
The synthetic challenge lies in constructing these complex, fused ring systems efficiently and with precise stereochemical control. This guide focuses on the strategic use of a versatile and readily accessible building block—ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate—as a linchpin for the assembly of novel bicyclic frameworks. We will explore the chemical logic behind its functionalization and detail a robust protocol for its conversion into a valuable bicyclic ketone scaffold via a tandem N-alkylation and intramolecular Dieckmann condensation sequence.
Core Principles: Why Tetrahydropyridine-4-carboxylate is a Privileged Scaffold
The utility of ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate as a starting material stems from the orthogonal reactivity of its three key functional groups: the secondary amine, the alkene, and the carboxylate ester.
-
The Secondary Amine (N-H): This site serves as the primary handle for introducing the second ring. It can be readily alkylated, acylated, or arylated, allowing for the tethering of a second chain that will participate in the crucial intramolecular cyclization step.
-
The Endocyclic Alkene (C=C): While not the focus of the primary protocol described here, this double bond offers a wealth of opportunities for further diversification. It can be hydrogenated, halogenated, epoxidized, or participate in cycloaddition reactions, enabling the generation of diverse molecular libraries from a common bicyclic core.
-
The Carboxylate Ester (-COOEt): This group is the cornerstone of the cyclization strategy detailed below. The α-proton is acidic and can be deprotonated by a suitable base to form an enolate, which is the key nucleophile in the ring-closing reaction. Furthermore, after cyclization, the resulting β-keto ester can be easily hydrolyzed and decarboxylated to yield a synthetically versatile ketone.
This combination of features makes the tetrahydropyridine-4-carboxylate scaffold a powerful platform for building molecular complexity in a controlled and predictable manner.
Synthetic Strategy: Tandem N-Alkylation and Dieckmann Condensation
Our primary strategy involves a two-step sequence to construct a [4.3.0] bicyclic system, specifically a hexahydropyrrolo[1,2-a]pyridinone core. The logic is as follows: first, we use the nitrogen atom as a nucleophile to append a second ester-containing alkyl chain. This creates a diester precursor. Second, we exploit the classic Dieckmann condensation, an intramolecular variation of the Claisen condensation, to form the new five-membered ring.[3][4][5][6]
The overall workflow is depicted below:
Caption: Workflow for the synthesis of a bicyclic ketone.
Protocol 1: Synthesis of Diethyl 1-(2-ethoxy-2-oxoethyl)-1,2,3,6-tetrahydropyridine-3,4-dicarboxylate (N-Alkylated Diester)
Rationale: This step installs the carbon chain required for the subsequent cyclization. A non-nucleophilic base like potassium carbonate is sufficient to deprotonate the secondary amine without promoting unwanted side reactions like ester hydrolysis. Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction.
Materials:
-
Ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate (1.0 eq)
-
Ethyl 2-bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 1,2,3,6-tetrahydropyridine-4-carboxylate and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.2 M concentration of the starting amine).
-
Add ethyl 2-bromoacetate dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-6 hours).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the suspension to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude diester is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Dieckmann Condensation to form Ethyl 4-oxo-octahydropyrrolo[1,2-a]pyridine-5-carboxylate
Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to generate the enolate from the ester α-carbon. Sodium ethoxide (NaOEt) is a classic choice, but sterically hindered bases like potassium tert-butoxide (t-BuOK) in an aprotic solvent like toluene can minimize side reactions and are often preferred.[4] The reaction is an intramolecular equilibrium; it is driven to completion because the resulting β-keto ester product is deprotonated by the alkoxide base, forming a stabilized enolate.[6] An acidic workup is required to neutralize this enolate and yield the final product.
Materials:
-
N-Alkylated Diester from Protocol 1 (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a solution of the N-alkylated diester in anhydrous toluene (approx. 0.1 M).
-
In a separate flask, prepare a solution or suspension of potassium tert-butoxide in anhydrous toluene.
-
Heat the diester solution to 80-90°C.
-
Add the t-BuOK solution/suspension dropwise via the dropping funnel over 30-45 minutes. A color change and/or precipitation may be observed.
-
Maintain stirring at this temperature for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath to 0°C.
-
Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bicyclic β-keto ester.
Protocol 3: Hydrolysis and Decarboxylation to Hexahydropyrrolo[1,2-a]pyridin-4(1H)-one
Rationale: The final step removes the ester group to yield the target bicyclic ketone. Heating in strong aqueous acid (e.g., 6 M HCl) accomplishes both the saponification of the ester to a carboxylic acid and the subsequent thermal decarboxylation of the resulting β-keto acid, which is typically a facile process.
Materials:
-
Bicyclic β-Keto Ester from Protocol 2 (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bicyclic β-keto ester in a suitable flask with 6 M HCl (sufficient volume to fully dissolve the substrate upon heating).
-
Heat the mixture to reflux (approx. 100-110°C) and stir vigorously for 4-8 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature and then neutralize carefully by the slow addition of solid sodium bicarbonate or by pouring it into a stirred, ice-cold saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting bicyclic ketone can be purified by chromatography or distillation if necessary.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the three-step synthesis, based on typical yields for these classes of reactions.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Alkylation | K₂CO₃, Ethyl bromoacetate | Acetonitrile | 82 | 4-6 | 85 - 95 |
| 2 | Dieckmann Condensation | KOtBu | Toluene | 90 | 2-3 | 70 - 85 |
| 3 | Decarboxylation | 6 M HCl | Water | 100 | 4-8 | 80 - 90 |
Conclusion and Future Directions
The tetrahydropyridine-4-carboxylate scaffold is a versatile and powerful starting point for the efficient construction of bicyclic heterocyclic systems. The tandem N-alkylation/Dieckmann condensation sequence detailed here provides a reliable and scalable route to substituted hexahydropyrrolo[1,2-a]pyridinones. The resulting bicyclic ketone is a valuable intermediate, primed for a wide array of subsequent modifications. For instance, the ketone can be subjected to reductive amination, Wittig olefination, or Grignard addition to install further diversity, while the alkene handle, if preserved, allows for orthogonal functionalization. These strategies empower researchers and drug development professionals to rapidly access novel, three-dimensional chemical matter essential for the discovery of next-generation therapeutics.
References
-
Zhang, H., Feng, Y., Li, T., Wang, Y., & Yu, B. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry, 214, 113218. [Link]
-
(2021). Novel Bicyclic Heterocycles as FGFR Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
(n.d.). Dieckmann Reaction. Retrieved from [Link]
-
Vanden Eynde, J. J., Hecq, N., Kataeva, O., & Kappe, C. O. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molbank, 2000(3), M162. [Link]
- Ishmiyarov, Y. Y., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
-
Aubé, J. (2004). Asymmetric total synthesis of dendrobatid alkaloids: preparation of indolizidine 251F and its 3-desmethyl analogue using an intramolecular Schmidt reaction strategy. Journal of the American Chemical Society, 126(17), 5436-5446. [Link]
-
Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 23(4), 921-931. [Link]
-
Bach, T., & Hehn, J. P. (2020). Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Organic Letters, 22(3), 924-928. [Link]
-
(n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal: [Link]
-
(n.d.). Dieckmann condensation. In Wikipedia. Retrieved from [Link]
-
Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. PubMed. [Link]
-
(2020, May 27). Dieckmann condensation. Retrieved from [Link]
-
(2012, November 26). Alkaloid Synthesis: Indolizidine 207A (Shenvi), (-)-Acetylaranotin (Reisman), Flinderole A (May), Isohaouamine B (Trauner), (-)-Strychnine (MacMillan). Organic Chemistry Portal. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Reduction Protocols for Pyridine-4-Carboxylate to Tetrahydropyridine Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Tetrahydropyridines are highly privileged pharmacophores in drug discovery, serving as critical intermediates for piperidine alkaloids, muscarinic receptor agonists, and various neuroactive agents. However, the partial reduction of pyridines is notoriously challenging. Direct catalytic hydrogenation often bypasses the partially saturated state, leading to fully saturated piperidines due to the instability of the dihydropyridine intermediates.
To achieve chemoselective reduction of pyridine-4-carboxylates (e.g., methyl isonicotinate) to 1,2,3,6-tetrahydropyridines, we employ an Activation-Reduction Strategy .
The Causality of Experimental Design
-
Ring Activation: Pyridine itself is electron-deficient but remains resistant to mild hydride donors. By N-alkylating the pyridine nitrogen, we generate a positively charged pyridinium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ring highly susceptible to nucleophilic hydride attack [1].
-
Controlled Hydride Delivery: Sodium borohydride (
) in a protic solvent (methanol or ethanol) is the reagent of choice. The first hydride attacks the C2 position, yielding a 1,2-dihydropyridine (an enamine). -
Trapping the Intermediate: In protic solvents, this enamine is rapidly protonated at C3, forming a reactive iminium ion. A second hydride attack at C6 yields the 1,2,3,6-tetrahydropyridine.
-
Chemoselectivity via Sterics and Electronics: The reaction naturally halts at the tetrahydropyridine stage. The remaining C4-C5 double bond is conjugated with the electron-withdrawing C4-carboxylate group, which stabilizes the alkene and prevents further reduction by
.
Figure 1: Mechanistic pathway of the chemoselective activation-reduction strategy.
Comparative Data Presentation
While the borohydride reduction of pyridinium salts remains the laboratory standard, modern catalytic transfer hydrogenation utilizing Rhodium complexes has emerged as a highly efficient alternative [2]. The table below summarizes the quantitative and qualitative metrics of the primary reduction methodologies.
| Parameter | Rh-Catalyzed Transfer Hydrogenation | Birch Reduction ( | |
| Typical Yield | 75% – 90% | 80% – 95% | 40% – 60% |
| Chemoselectivity | High (Stops at tetrahydropyridine) | High (Tunable to tetrahydropyridine) | Low (Prone to over-reduction) |
| Reaction Temp | 0 °C to Room Temperature | 40 °C | -78 °C |
| Scalability | Excellent (>100g scale) | Good (Catalyst cost is a factor) | Poor (Requires cryogenic setup) |
| Safety Profile | Moderate (Exothermic | High (Formate as | Low (Pyrophoric metals, toxic |
Experimental Protocols
Protocol A: Preparation of N-Alkylpyridinium-4-carboxylate
This step establishes the self-validating baseline. The conversion of a neutral liquid pyridine to a highly polar, solid pyridinium salt provides immediate visual confirmation of success.
-
Setup: In a flame-dried 250 mL round-bottom flask, dissolve methyl isonicotinate (10.0 g, 72.9 mmol) in anhydrous acetone (100 mL).
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 13.7 g, 80.2 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to 50 °C for 12 hours.
-
Isolation: Cool the mixture to 0 °C. A dense precipitate will form. Filter the solid via vacuum filtration, wash with cold acetone (2 × 20 mL), and dry under high vacuum to afford the pyridinium bromide salt.
-
Self-Validation (TLC): Spot the product on silica TLC (100% EtOAc). The starting material migrates (
), while the pyridinium salt remains strictly at the baseline ( ).
-
Protocol B: Sodium Borohydride Reduction (Standard Method)
Temperature control is critical here. The reduction must be performed at 0 °C to suppress the exothermic release of hydrogen gas and prevent thermal runaway, which can lead to unwanted piperidine byproducts.
-
Solvent Exchange: Suspend the pyridinium salt (15.0 g, 48.6 mmol) in absolute ethanol (150 mL) in a 500 mL flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice-water bath.
-
Hydride Addition: Weigh out
(3.68 g, 97.2 mmol, 2.0 equiv). Add the in small portions over 45 minutes. Causality: Portion-wise addition controls the exotherm and prevents the localized depletion of protic solvent needed for the intermediate iminium formation. -
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Slowly add
(50 mL) to quench excess hydride. Stir until gas evolution ceases. -
Extraction: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM) (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. -
Purification: Purify the crude oil via silica gel chromatography (Gradient: 100% DCM to 90:10 DCM:MeOH) to yield the 1-alkyl-1,2,3,6-tetrahydropyridine-4-carboxylate.
-
Self-Validation (NMR): The disappearance of downfield aromatic protons (8.5–9.0 ppm) and the appearance of a distinct vinylic proton multiplet (~6.5 ppm) confirms successful partial reduction without over-reduction.
-
Figure 2: Step-by-step laboratory workflow for Protocol B.
Protocol C: Rhodium-Catalyzed Transfer Hydrogenation (Advanced Catalytic Method)
For laboratories looking to avoid stoichiometric borohydride, this modern protocol utilizes formic acid as a traceless hydrogen surrogate [2].
-
Preparation: In a heavy-walled pressure tube, combine the N-alkylpyridinium salt (1.0 mmol),
catalyst (0.005 mol%), and Potassium Iodide (1.0 mmol). Causality: The iodide anion is a critical promoter that facilitates the catalytic cycle by coordinating with the Rhodium center. -
Transfer Hydrogenation: Add 5 mL of an azeotropic Formic Acid/Triethylamine (
) mixture. -
Reaction: Seal the tube, degas via argon sparging for 5 minutes, and stir at 40 °C for 24 hours.
-
Workup: Cool to room temperature, basify with aqueous KOH to pH 10, and extract with ethyl acetate (3 × 20 mL). Dry and concentrate to yield the chemoselective tetrahydropyridine product.
References
-
Title: Sodium borohydride reduction of sterically hindered pyridinium salts Source: Journal of Organic Chemistry (1974) URL: [Link]
-
Title: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation Source: Advanced Synthesis & Catalysis (2013) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
Welcome to the technical support guide for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound in solution. We will address common challenges and provide practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate that influence its stability?
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate possesses two primary chemical features that are critical to understanding its stability profile: an α,β-unsaturated ester and a cyclic enamine moiety. The electron-withdrawing character of the ester group influences the reactivity of the carbon-carbon double bond, while the enamine structure—a nitrogen atom bonded to a double bond—is susceptible to hydrolysis, particularly under acidic conditions.[1][2] The molecule's stability is therefore a direct function of these two groups.
Caption: Structural hotspots of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.
Q2: What are the primary degradation pathways for this compound in solution?
There are two predominant degradation pathways you must consider during your experiments:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to its corresponding carboxylic acid, 1,2,3,6-tetrahydropyridine-4-carboxylic acid. This reaction can be catalyzed by either acid or base and is accelerated at elevated temperatures. This is a well-documented pathway for similar compounds like Arecoline, which is rapidly hydrolyzed by carboxylesterases in biological systems.[3][4][5]
-
Enamine Hydrolysis: Enamines are generally unstable in aqueous acid.[2] The degradation is initiated by protonation of the double bond to form an intermediate iminium ion. This electrophilic species is then readily attacked by water, leading to the cleavage of the carbon-nitrogen bond and ultimately yielding a carbonyl compound (a ketone) and the secondary amine.[1][6]
Caption: Primary degradation pathways of the target compound in solution.
Q3: How should I properly store the solid compound and its solutions to maintain integrity?
Proper storage is crucial for preventing degradation before the compound is even used. Adherence to these guidelines will ensure the long-term viability of your stock.
| Form | Temperature | Atmosphere | Light | Recommended Duration |
| Solid | -20°C (preferred) or 2-8°C | Dry, Inert (Argon or Nitrogen) | Protect from light (Amber vial) | Years |
| Stock Solution (Aprotic Solvent) | -80°C (preferred) or -20°C | Sealed, moisture-free | Protect from light | Up to 6 months |
| Aqueous Working Solution | 2-8°C | Tightly sealed | Protect from light | < 24 hours; prepare fresh daily |
Note: The hydrochloride salt form is generally more stable as a solid than the free base. For solutions, always use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) for long-term stock preparation.[7]
Troubleshooting Guide
Problem: My compound concentration is decreasing over time in my aqueous assay buffer. What is happening and how can I fix it?
This is the most common issue reported and is almost certainly due to hydrolysis. The rate of this degradation is highly dependent on the pH and temperature of your buffer.
Causality:
-
At Acidic pH (pH < 6): Enamine hydrolysis is likely the dominant degradation pathway. The acidic environment catalyzes the breakdown of the C=C-N system.[2]
-
At Neutral to Basic pH (pH > 7): Base-catalyzed ester hydrolysis becomes more significant, cleaving the methyl ester to form the less active carboxylic acid.[3][4]
Troubleshooting Protocol:
-
Confirm Instability:
-
Prepare your compound in the intended aqueous buffer at your working concentration.
-
Incubate aliquots at your experimental temperature for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Immediately analyze each aliquot by a stability-indicating method like HPLC or LC-MS.
-
A decrease in the parent compound's peak area over time confirms instability.
-
-
Mitigation Strategies:
-
pH Optimization: If possible, conduct your experiment in a buffer with a pH between 6.0 and 7.0 to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature Control: Perform all experimental steps at the lowest practical temperature. Avoid prolonged incubation at 37°C or room temperature. If possible, run reactions on an ice bath.
-
Reduce Incubation Time: Design your experiment to minimize the time the compound spends in the aqueous buffer.
-
Use Co-solvents: If your assay permits, introducing a small percentage (e.g., 1-5%) of an aprotic organic solvent like DMSO can sometimes slow hydrolysis rates.
-
Fresh Preparations: Always prepare working solutions immediately before use from a frozen, concentrated stock in an aprotic solvent.
-
Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
Unidentified peaks are often degradation products. Based on the known instability pathways, the most likely culprits are:
-
Hydrolyzed Carboxylic Acid: This product will have a mass exactly 14.02 Da less than the parent compound (loss of CH₂). It will also be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
-
Oxidation Products: The enamine double bond is susceptible to oxidation, which can lead to various products, including epoxides or hydroxylated species. This is particularly relevant if your solution has been exposed to air for extended periods.[8][9]
-
Products of Enamine Hydrolysis: The resulting ketone-containing molecule from acid-catalyzed hydrolysis will have a significantly different mass and polarity.
Actionable Steps:
-
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predict the elemental formula of the unknown peak.
-
Force Degradation Study: Intentionally degrade a sample of your compound to confirm the identity of the peaks.
-
Acid Stress: Add a small amount of 0.1 M HCl and incubate for a few hours.
-
Base Stress: Add a small amount of 0.1 M NaOH and incubate.
-
Oxidative Stress: Add a small amount of 3% H₂O₂.
-
-
Analyze the stressed samples by LC-MS. The peaks that increase under these conditions are likely the degradation products you are observing in your experiment.
Problem: My experiment is giving inconsistent or non-reproducible results. Could compound instability be the cause?
Absolutely. If the concentration of your active compound is changing during the course of your experiment, it will lead directly to poor reproducibility.
Caption: Troubleshooting workflow for inconsistent experimental results.
Self-Validating Protocol to Test Stability:
-
Prepare a Master Solution: Create your final experimental solution containing the compound, buffer, and any other reagents.
-
Time Zero (T=0) Sample: Immediately upon preparation, take an aliquot, quench any reaction if necessary (e.g., by adding acetonitrile or methanol), and store it at -20°C or analyze immediately. This is your baseline.
-
Incubate: Let the master solution incubate under your exact experimental conditions (time, temperature, light exposure).
-
Final Time (T=final) Sample: At the end of the experimental duration, take a second aliquot and process it identically to the T=0 sample.
-
Analyze: Analyze both the T=0 and T=final samples in the same HPLC/LC-MS run.
-
Compare: A significant difference (>5-10%) in the peak area of the parent compound between T=0 and T=final indicates that stability is compromising your results. If this is the case, you must implement the mitigation strategies outlined above.[10]
By systematically addressing these potential stability issues, you can ensure the accuracy and reliability of your research involving Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.
References
-
Castro-Alvarez, A. et al. (2017). Computer-Aided Insight into the Relative Stability of Enamines. ResearchGate. Available at: [Link]
-
Doss, G. A. et al. (2018). In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver. DigitalCommons@TMC. Available at: [Link]
-
Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. Available at: [Link]
-
Doss, G. A. et al. (2018). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. FASEB Journal. Available at: [Link]
-
Wikipedia. Arecoline. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Arecoline. Acrolein, Crotonaldehyde, and Arecoline. NCBI Bookshelf. Available at: [Link]
-
Making Molecules. Enamines. Available at: [Link]
-
Wang, C. et al. (2022). Bond Energies of Enamines. ACS Omega. Available at: [Link]
-
Giri, S. et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology. Available at: [Link]
-
Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Sci-Hub. Available at: [Link]
-
Kresge, A. J., & Chiang, Y. (1987). Vinyl ether hydrolysis. XXIII. Solvent isotope effect on the reaction of divinyl ether catalyzed by the hydronium ion. Canadian Journal of Chemistry. Available at: [Link]
- McKinley, C. (1950). Hydrolysis of vinyl ethers. Google Patents.
-
Kresge, A. J. et al. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reaction rate. Arkivoc. Available at: [Link]
-
Chemistry Steps. Formation of Imines and Enamines. Available at: [Link]
-
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. Troubleshooting Crystallization. Available at: [Link]
-
Herraiz, T. (2013). Metabolite profile resulting from the activation/inactivation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2-methyltetrahydro-β-carboline by oxidative enzymes. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Zuddas, A. et al. (1986). A reactive metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is formed in rat brain in vitro by type B monoamine oxidase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
ResearchGate. Troubleshooting Guide. Available at: [Link]
-
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. "In Vitro Hydrolysis of Areca Nut Xenobiotics in Human Liver" by Vincenzo Paolillo, Mahendran Jayakumar et al. [digitalcommons.library.tmc.edu]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolite profile resulting from the activation/inactivation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 2-methyltetrahydro-β-carboline by oxidative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
Technical Support Center: Preventing Ester Hydrolysis of Tetrahydropyridine Carboxylates
Welcome to the Technical Support Center for handling, synthesizing, and analyzing tetrahydropyridine-3-carboxylates . This scaffold—most notably found in natural alkaloids like arecoline and various synthetic muscarinic/nicotinic receptor ligands—is notoriously unstable. The ester moiety is highly susceptible to both chemical saponification and enzymatic cleavage.
This guide provides researchers and drug development professionals with mechanistic insights, empirical data, and self-validating protocols to prevent unwanted hydrolysis during chemical workups and pharmacokinetic (PK) studies.
Troubleshooting FAQs: Mechanisms & Causality
Q: Why are tetrahydropyridine-3-carboxylates so prone to ester hydrolysis compared to standard aliphatic esters? A: The instability is driven by a combination of electronic and enzymatic vulnerabilities. Chemically, the ester group at the C3 position is conjugated with the C3–C4 double bond of the tetrahydropyridine ring. This α,β-unsaturated system withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by water or hydroxide ions[1]. Biologically, this specific spatial arrangement is a prime substrate for hepatic and plasma carboxylesterases, which rapidly cleave the ester bond to yield the corresponding carboxylic acid (e.g., arecoline hydrolyzing to arecaidine)[2][3].
Q: I am observing low yields and a highly polar baseline spot on my TLC after the chemical workup of my synthetic tetrahydropyridine ester. What is happening? A: The baseline spot is almost certainly the hydrolyzed carboxylic acid[4]. Tetrahydropyridine esters undergo rapid saponification in alkaline environments[1]. If you are using strong bases (e.g., 1M NaOH or KOH) to quench your reaction or neutralize acid catalysts, you are inadvertently hydrolyzing your product[4]. You must switch to a mild, cold workup strategy.
Q: How can I prevent the hydrolysis of these compounds during in vivo pharmacokinetic (PK) blood sampling? A: In biological matrices like rat plasma, tetrahydropyridine esters can degrade completely within 45 minutes at room temperature[2]. To prevent this, you must inhibit the esterases immediately upon collection. Using EDTA as an anticoagulant chelates the divalent cations required by certain esterases, providing a baseline anti-esterase effect[2]. However, this is not enough. You must immediately acidify the separated plasma with 5% formic acid[2]. Acidification denatures the carboxylesterases and protonates the basic tertiary amine (N1) of the tetrahydropyridine ring, which sterically and electronically shields the ester from residual enzymatic active sites.
Quantitative Data & Stability Profiles
The following table summarizes the stability of tetrahydropyridine-3-carboxylates under various experimental conditions. Use this data to benchmark your expected recovery rates.
| Matrix / Environment | Temperature | Additives / Conditions | Estimated Stability / Half-Life | Hydrolysis Risk |
| Rat Plasma (In Vitro) | 37°C | Heparin (No inhibitor) | < 45 minutes[2] | Critical |
| Rat Plasma (In Vitro) | 4°C | EDTA | ~ 1–2 hours | High |
| Rat Plasma (In Vitro) | -80°C | EDTA + 5% Formic Acid | > 30 days (Stable)[2] | Negligible |
| Chemical Workup | 25°C | 1M NaOH (Aqueous Base) | Rapid Saponification (< 5 min)[4] | Critical |
| Chemical Workup | 0–4°C | Saturated NaHCO₃ | Stable during extraction[4] | Low |
Standard Operating Procedures (SOPs)
Protocol A: Mild Aqueous Workup for Synthetic Tetrahydropyridine Carboxylates
Objective: Isolate the ester product from the reaction mixture without inducing base-catalyzed saponification.
-
Cooling: Cool the crude reaction mixture to 0–4°C using an ice bath before adding any aqueous solutions. Lowering the temperature exponentially slows hydrolysis kinetics[4].
-
Neutralization: Quench the reaction using cold, saturated aqueous sodium bicarbonate (NaHCO₃) rather than strong bases[4]. Add dropwise to control CO₂ evolution.
-
Extraction: Perform the organic extraction rapidly. Do not leave the biphasic mixture sitting in the separatory funnel for extended periods[4].
-
Washing & Drying: Wash the organic layer with cold brine to remove residual water, then immediately dry over an anhydrous drying agent (e.g., Na₂SO₄)[4].
-
Self-Validation Check: Add the drying agent until it stops clumping and flows freely, confirming all trace water is absorbed[4]. Spot the crude organic phase on a TLC plate against the pure carboxylic acid starting material. A successful, non-hydrolyzed workup will show no baseline retention.
Protocol B: Stabilization of Plasma Samples for PK Analysis
Objective: Prevent ex vivo degradation of tetrahydropyridine esters by plasma carboxylesterases.
-
Collection: Draw whole blood into pre-chilled tubes containing K₂-EDTA as the anticoagulant[2].
-
Separation: Centrifuge the blood immediately at 4°C (e.g., 3000 × g for 10 minutes) to separate the plasma.
-
Acidification (Critical Step): Transfer the plasma to a new pre-chilled tube and immediately add 5% (v/v) formic acid[2]. Vortex gently to ensure uniform distribution.
-
Storage: Flash-freeze the acidified plasma samples in liquid nitrogen and store at -80°C until LC-MS/MS analysis[2].
-
Self-Validation Check: Spike a blank plasma sample with a known concentration of your ester, apply this stabilization protocol, and quantify via LC-MS/MS against a neat standard. Recovery must exceed 95% to validate your handling speed.
Visualizing the Workflows & Pathways
Pathway of tetrahydropyridine-3-carboxylate ester hydrolysis.
Workflow for stabilizing tetrahydropyridine esters in PK matrices.
References
- Liquid chromatography-tandem mass spectrometric assay for determination of unstable arecoline in rat plasma and its applic
- Arecoline | FarmGulp Source: FarmGulp
- Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf Source: NIH Bookshelf
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
Sources
- 1. farmgulp.com [farmgulp.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for determination of unstable arecoline in rat plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Unstable Tetrahydropyridine (THP) Intermediates
Status: Active Ticket ID: THP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Stabilization and isolation strategies for reactive enamine/imine heterocycles.
Introduction: Understanding the "Patient"
Tetrahydropyridines (THPs) are notoriously fragile intermediates in drug development, often serving as precursors to piperidines or functionalized pyridines. Their instability stems from two competing degradation pathways: oxidative aromatization (driven by air/light) and hydrolysis/polymerization (catalyzed by acidity).
Standard silica gel chromatography is often the "killer" of these molecules due to the acidic nature of silanol groups (
Module 1: Diagnostic Triage (Stability Profiling)
Before attempting purification, you must confirm why your compound is degrading. Use the 2D-TLC Stress Test to differentiate between general instability and silica incompatibility.
Protocol: The 2D-TLC Stress Test
-
Spot: Apply your crude reaction mixture to the bottom-left corner of a silica TLC plate.
-
Run 1: Develop the plate in your chosen solvent system (e.g., 20% EtOAc/Hexane).
-
Dry & Rotate: Dry the plate under a stream of cold nitrogen. Do not stain yet. Rotate the plate 90° counter-clockwise.
-
Run 2: Develop the plate again in the same solvent system.
-
Visualize: Stain with UV or KMnO4.
Interpretation:
-
Diagonal Line: The compound is stable on silica.
-
Off-Diagonal Spots/Streaks: The compound decomposed during the interaction with silica. Action: Proceed immediately to Module 2 (Deactivated Silica).
Module 2: The Gold Standard – Deactivated Silica Chromatography
If your THP is acid-sensitive (indicated by streaking or degradation), you must mask the acidic silanol sites on the silica gel using a basic modifier, typically Triethylamine (Et
Mechanism of Action
Silica gel possesses acidic hydroxyl groups that protonate the enamine nitrogen or the
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1. Slurry Preparation | Mix Silica Gel 60 (230-400 mesh) with a solvent mixture containing 2.5% v/v Et | Do not dry pack.[1] The heat of solvation from dry packing can degrade unstable THPs. |
| 2. Column Packing | Pour the slurry into the column.[2] Flush with 3 Column Volumes (CV) of the Et | This ensures the entire length of the silica bed is neutralized. |
| 3. Mobile Phase | Prepare your elution gradient (e.g., Hexane | Constant presence of base prevents Et |
| 4. Loading | Dissolve crude in minimal mobile phase + 1% Et | Avoid DCM if possible; it can be slightly acidic due to HCl formation over time. |
| 5. Elution | Run the column quickly. Use higher flow rates if resolution permits. | Minimize "residence time" on the column. |
| 6. Concentration | Evaporate fractions at | Critical: Do not heat to dryness if the compound is an oil; residual Et |
Module 3: Visualization of Degradation & Decision Logic
Understanding the specific degradation pathway helps in selecting the right inhibitor (e.g., excluding oxygen vs. excluding acid).
Figure 1: Common degradation pathways for tetrahydropyridines. Acidic silica catalyzes hydrolysis, while air exposure drives aromatization.
Workflow: The Purification Decision Tree
Figure 2: Logical flow for selecting the appropriate purification method based on physical state and chemical stability.
Module 4: Alternative Workflows
If deactivated silica fails, utilize these backup systems.
A. Neutral Alumina Chromatography
Alumina (
-
Preparation: Convert Grade I Alumina to Grade III by adding 6% water (w/w) and shaking until free-flowing.
-
Pros: No amine modifiers needed (compatible with LC-MS).
-
Cons: Lower resolution than silica; flow rates can be slow.
B. The "Telescoping" Strategy (Skip Purification)
In high-throughput drug discovery, purification of unstable intermediates is often a yield-limiting step.
-
Protocol:
-
Perform a simple workup (e.g., wash with NaHCO
, dry over Na SO ). -
Concentrate to a defined volume (do not dry completely).
-
Carry the crude solution directly into the next step (e.g., reduction to piperidine).
-
-
Why: It is often easier to purify the stable piperidine product than the unstable THP intermediate.
Frequently Asked Questions (FAQ)
Q1: My product turned brown on the column. What happened? A: This is likely oxidative aromatization. The high surface area of silica exposes the THP to adsorbed oxygen, accelerating conversion to the pyridine form or N-oxides.
-
Fix: Flush the column with Argon before loading and use degassed solvents.
Q2: Can I use NH
Q3: I see a "ghost" spot that trails my product. Is this tailing? A: If the spot connects to the origin, it is tailing due to silanol interaction. If it is a distinct spot that appears during the run, it is a decomposition product (likely the ketone from hydrolysis).
-
Fix: Increase Et
N concentration to 5% for packing.
Q4: How should I store purified THPs? A: THPs are shelf-stable only if:
-
Stored under Argon/Nitrogen.
-
Kept at -20°C.
-
Protected from light (amber vials or foil).
-
Stored with a trace of Et
N (if downstream chemistry permits) to act as a buffer against environmental acidity.
References
-
BenchChem. (2025).[2] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 2
-
Biotage. (2023).[3] Is there an easy way to purify organic amines? Retrieved from 3
-
Frontier, A. (2026).[4] Chromatography: The Solid Phase - Triethylamine-Deactivated Silica. University of Rochester. Retrieved from 4
-
Nakamichi, N., et al. (2004).[5] Activated Carbon-Promoted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines. Synthesis. Retrieved from 5
-
Master Organic Chemistry. (2025). Reactions of Enamines: Hydrolysis With Aqueous Acid. Retrieved from 6
Sources
- 1. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Activated Carbon-Promoted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines and 1,3,5-Trisubstituted Pyrazolines Using Molecular Oxygen [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride
Welcome to the technical support center for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride (MTC-HCl). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this valuable synthetic intermediate. Here, we address common questions and troubleshooting scenarios to support the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride?
A1: For long-term stability, the solid compound should be stored at room temperature in a cool, dry environment.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. Several suppliers recommend storing the material in a well-ventilated place.
Table 1: Recommended Storage Conditions for Solid MTC-HCl
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a stable solid at ambient temperatures.[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) or Dry Air | Minimizes risk of oxidation and hydrolysis. |
| Light | Protect from Light | While not specified as highly light-sensitive, it is good practice for complex organic molecules. |
| Container | Tightly Sealed, Opaque Glass Bottle | Prevents moisture ingress and light exposure. |
Q2: How should I handle the compound when weighing it out for a reaction?
A2: Due to its potential as a respiratory and skin irritant, always handle Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating and inhaling dust.
Q3: Is the hydrochloride salt hygroscopic?
Q4: How stable is the compound in solution?
A4: The stability of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride in solution is highly dependent on the solvent and pH.
-
Aqueous Solutions: In neutral or acidic aqueous solutions, the compound is relatively stable for short periods. However, in basic aqueous solutions, the methyl ester is susceptible to hydrolysis, which will yield the corresponding carboxylic acid.
-
Organic Solvents: It is generally more stable in anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, DMF). In protic solvents like methanol or ethanol, especially if water is present, slow ester hydrolysis or transesterification can occur over extended periods. For reactions, it is always best to use freshly prepared solutions.
Troubleshooting Guide
Visual Inspection and Purity Assessment
Q5: My bottle of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride has changed in appearance. What could this indicate?
A5: Any change in the physical appearance of the solid can be a sign of degradation.
-
Color Change: The pure compound is typically a white to off-white or light yellow solid.[1] The development of a more pronounced yellow or brownish color may suggest oxidation of the tetrahydropyridine ring.
-
Clumping or "Wet" Appearance: This indicates the absorption of moisture, which can lead to hydrolysis of the ester functionality.
-
Lowered Melting Point: The reported melting point is in the range of 159-161 °C.[1] A significantly lower or broader melting point range is a strong indicator of the presence of impurities, likely resulting from degradation.
Q6: I suspect my compound has degraded. How can I quickly check its purity?
A6: Thin-Layer Chromatography (TLC) is an effective and rapid method to assess the purity of your material.
-
Procedure:
-
Prepare a dilute solution of your compound in a suitable solvent (e.g., methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and methanol). The polarity will need to be optimized.
-
Visualize the plate under a UV lamp (254 nm), as the conjugated system should be UV-active.[2][3] You can also use a staining agent like iodine or p-anisaldehyde for visualization.[2][4]
-
-
Interpretation: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities or degradation products. For instance, the hydrolyzed carboxylic acid would appear as a more polar spot (lower Rf value).
Q7: Can I use NMR spectroscopy to confirm the identity and purity of the compound?
A7: Absolutely. ¹H NMR spectroscopy is a powerful tool for this purpose. You can dissolve a small sample in a deuterated solvent like D₂O, DMSO-d₆, or CD₃OD and acquire a spectrum. Compare the obtained spectrum with a reference spectrum if available from the supplier or literature. Key signals to look for include the methyl ester singlet, and the protons on and adjacent to the double bond in the tetrahydropyridine ring. The presence of unexpected peaks could signify impurities from synthesis or degradation products. For example, the disappearance of the methyl ester singlet and the appearance of a broadened peak for the carboxylic acid proton (in a non-deuterated solvent) would indicate hydrolysis.
Experimental Failures
Q8: My reaction involving Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride is not working as expected. Could the reagent be the problem?
A8: Yes, the quality of the reagent is a critical factor. Here are some common scenarios and troubleshooting steps:
-
Scenario 1: Low or no reactivity in a reaction where the amine is the nucleophile (e.g., acylation, alkylation).
-
Potential Cause: The amine is protonated as the hydrochloride salt. For it to act as a nucleophile, a base must be added to the reaction mixture to deprotonate the amine and generate the free base in situ.
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) to liberate the free amine.
-
-
Scenario 2: Unexpected side products are observed.
-
Potential Cause 1: Oxidation. If your reaction is run in the presence of air for extended periods, or with certain reagents, the tetrahydropyridine ring can be oxidized to a dihydropyridinium or even a fully aromatic pyridinium species. This is a known reactivity pattern for tetrahydropyridines.
-
Troubleshooting: Run your reaction under an inert atmosphere (Nitrogen or Argon). Avoid strong oxidizing agents unless they are a desired part of the reaction sequence.
-
Potential Cause 2: Hydrolysis. If your reaction conditions are aqueous and basic, or if there is significant water contamination, the methyl ester may be hydrolyzing to the carboxylic acid.
-
Troubleshooting: Use anhydrous solvents and reagents. If a basic aqueous workup is required, minimize the time the compound is in contact with the basic solution and keep the temperature low.
-
Q9: How can I "rescue" a batch of the compound that has absorbed some moisture?
A9: If you suspect only minor moisture absorption, you can dry the solid material under a high vacuum for several hours. Placing it in a vacuum desiccator with a strong desiccant like phosphorus pentoxide can also be effective. However, if significant hydrolysis has occurred, purification by recrystallization may be necessary. It is important to note that if the compound has significantly degraded, it is often more reliable and cost-effective to purchase a fresh batch.
Chemical Stability and Degradation Pathways
The two primary sites of potential degradation in Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride are the tetrahydropyridine ring and the methyl ester group.
-
Oxidation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is susceptible to oxidation, which can lead to the formation of a more stable aromatic pyridine ring. This process can occur in the presence of atmospheric oxygen, especially when catalyzed by light, heat, or metal ions. The likely intermediate in this process is a dihydropyridinium species.
-
Hydrolysis of the Methyl Ester: The ester functional group can undergo hydrolysis to form the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base, but is significantly faster under basic conditions. The presence of water is required for hydrolysis to occur.
Caption: Potential degradation pathways for MTC-HCl.
References
-
Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011). pharmaceuticalguidelines.com. Available at: [Link]
-
TLC Visualization Methods. University of Colorado Boulder. Available at: [Link]
-
Thin layer chromatography (tlc) is an analytical technique for determining the composition of a mixtur. University of Victoria. Available at: [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]
-
How to detect compounds on TLC plates?. (2025). Filterbio. Available at: [Link]
-
Test of Amine & Amide - Hydrochloric Acid. Scribd. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online. Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET. Available at: [Link]
-
methyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride (C007B-372617). Cenmed. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). J. Org. Chem. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc. Available at: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. Available at: [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]
-
Examining Graphite Degradation in Molten Salt Environments: A Chemical, Physical and Material Analysis. Nuclear Regulatory Commission. Available at: [Link]
-
Understanding Degradation Mechanisms in Water‐In‐Salt Electrolyte: Part 1—In Depth Soaking Investigation by Means of Multiprobe Techniques of LiFePO4 versus TiS2. ResearchGate. Available at: [Link]
-
Computational Modeling of Graphite Degradation due to Molten Salt Infiltration and Wear. OSTI.GOV. Available at: [Link]
-
Predicting Degradation Mechanisms in Lithium Bistriflimide “Water‐In‐Salt” Electrolytes For Aqueous Batteries. ResearchGate. Available at: [Link]
-
Examining Graphite Degradation in Molten Salt Environments: A Chemical, Physical, and Material Analysis. OSTI.GOV. Available at: [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. Google Patents.
Sources
Technical Support Center: Handling Hygroscopic Tetrahydropyridine Salts
Introduction: The Dual Challenge
Tetrahydropyridine (THP) salts are chemically deceptive. As partially reduced pyridine derivatives, they possess significant enamine or imine character , making them chemically reactive intermediates. When isolated as salts (HCl, HBr, TFA), they gain shelf stability but acquire a physical vulnerability: extreme hygroscopicity .
Handling these compounds requires navigating two competing risks:
-
Physical Deliquescence: Rapid absorption of atmospheric water turns the solid into a viscous oil, making accurate weighing impossible.
-
Chemical Hydrolysis: The absorbed water is not inert. In the presence of the acidic counter-ion, it facilitates the hydrolysis of the enamine double bond or ring-opening, destroying your pharmacophore.
This guide provides self-validating protocols to manage these risks.
Module 1: Storage & Environmental Control
Q: My THP salt turned into a sticky gum inside the vial. Is it ruined?
A: Not necessarily, but it is chemically compromised. This phenomenon is deliquescence —the salt has absorbed enough moisture to dissolve in it.[1][2]
-
Immediate Action: Do not attempt to scrape it out.[3] See Module 4: Emergency Recovery.
-
Prevention: Parafilm is insufficient. Water vapor permeates low-density polyethylene (LDPE) over time.
Protocol: The "Dry Chain" Storage Hierarchy
To maintain integrity, adhere to this storage hierarchy.
| Tier | Method | Suitability | Notes |
| 1 | Glovebox (Ar/N₂) | Ideal | Mandatory for long-term storage of valuable scaffolds. |
| 2 | Desiccator (P₂O₅) | High | Phosphorus pentoxide is superior to silica gel for amine salts. Warning: Ensure physical separation to prevent acid-base reaction. |
| 3 | Schlenk Storage | Medium | Glass vessel with high-vacuum grease seal, backfilled with Argon. |
| 4 | Vial + Parafilm | Fail | DO NOT USE for storage >24 hours. |
Visual Workflow: The Safe Handling Loop
Figure 1: The "Dry Chain" workflow ensures the compound is never exposed to cold, humid air, which causes immediate condensation.
Module 2: Weighing & Stoichiometry
Q: I weighed 50 mg, but my reaction yield suggests I only added 30 mg. Why?
A: You likely weighed water weight . Hygroscopic salts can absorb 10–30% of their weight in water within minutes of exposure to humid lab air [1]. Furthermore, static charge on dry salts can cause mass drift.
The Solution: You must decouple the physical mass from the molar mass.
Protocol: Difference Weighing (The Closed Loop)
Do not weigh directly into an open weigh boat. Use this method to eliminate atmospheric exposure errors.[2][4]
-
Prepare: Dry a glass weighing bottle (with lid) in an oven; cool in a desiccator.
-
Load: Add approx. amount of THP salt to the bottle inside a glovebag or dry box. Close the lid.
-
Weigh 1 (Mass A): Place the closed bottle on the balance. Record mass.
-
Transfer: Quickly remove lid, dump sample into reaction vessel, replace lid immediately.
-
Weigh 2 (Mass B): Weigh the closed bottle again.
-
Calculate: Mass Transferred = Mass A - Mass B.[4]
Why this works: The salt is only exposed for the split second of transfer. The balance never sees a drifting weight because the bottle is closed during measurement.
Module 3: Reaction Troubleshooting
Q: My THP salt is not dissolving in DCM, or the reaction is stalling.
A: This is often a Solubility-Reactivity Mismatch . THP salts are ionic and polar; they resist dissolving in non-polar solvents like DCM or Toluene until deprotonated. However, adding a base (like TEA) in the presence of water (from the salt) can trigger hydrolysis.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Suspension won't clear | Salt is insoluble in aprotic solvent. | Do not heat. Add a co-solvent (dry MeOH or DMF) to solubilize before adding base. |
| New spots on TLC (Baseline) | Hydrolysis of enamine/imine. | Check water content.[5][6][7][8][9] Switch to Schlenk technique . Use molecular sieves in the reaction pot. |
| Yield is consistently low | Stoichiometry error due to water. | Apply the Water Correction Factor (WCF) (see below). |
The Water Correction Factor (WCF)
Never assume the molecular weight (MW) on the bottle is accurate for an older salt.
-
Measure Water: Run a Karl Fischer (KF) titration or a qNMR (using a dry internal standard like dimethyl sulfone) [2].
-
Calculate Effective MW:
-
Adjust Mass: Use
to calculate the required mass for your reaction.
Module 4: Emergency Recovery (Drying)
Q: It’s already wet/sticky. How do I salvage it?
A: You must remove the water without thermally degrading the sensitive tetrahydropyridine ring. Vacuum oven heating is dangerous for these compounds as it accelerates hydrolysis/oxidation.
Protocol: Azeotropic Drying
This method uses solvent physics to remove water at low temperatures [3].
-
Dissolve: Dissolve the sticky salt in a minimum amount of dry Methanol or Ethanol (THP salts usually dissolve in alcohols).
-
Entrain: Add 5–10 volumes of Toluene . Toluene forms a positive azeotrope with water and alcohol.
-
Evaporate: Rotovap at low temperature (<35°C). The azeotrope will carry the water off.
-
Repeat: Repeat the Toluene addition/evaporation cycle 3 times.
-
Final Dry: The result should be a foam or solid. Dry under high vacuum (Schlenk line) for 4 hours.
Visual Workflow: Recovery Decision Tree
Figure 2: Decision tree for salvaging deliquesced salts. Azeotropic drying is preferred over heat.
Module 5: Analytical Verification
Q: How do I prove my salt is dry and pure?
A: Standard NMR (
The Gold Standard: qNMR (Quantitative NMR)
-
Solvent: Use DMSO-d6 (dissolves salts well) or CD3OD .
-
Standard: Add a known mass of an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) that is non-hygroscopic [2].
-
Pulse: Ensure a relaxation delay (
) of at least 30 seconds to allow full relaxation of protons. -
Compare: Integrate the THP signals against the standard. If the integration is 80% of theoretical, your salt is 20% water/solvent.
References
-
NIST. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. National Institute of Standards and Technology. Link
-
Suiter, C. & Widegren, J. (2021).[10] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Analytical Chemistry. Link[10]
-
University of Rochester. (2026).[5] How To: Remove Residual Water - Azeotroping. Department of Chemistry. Link
-
Metrohm. (2023).[11] Moisture Analysis – Karl Fischer Titration, NIRS, or both?Link
-
BenchChem. (2025).[2] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Link
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 1,2,3,6- and 1,2,5,6-Tetrahydropyridine Isomers by ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical analysis. Tetrahydropyridines, a common scaffold in many biologically active molecules, present a frequent challenge in this regard. Two common isomers, 1,2,3,6-tetrahydropyridine and 1,2,5,6-tetrahydropyridine, while differing only in the position of the endocyclic double bond, exhibit distinct and predictable ¹H Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth comparison of their ¹H NMR characteristics, grounded in fundamental principles and supported by a detailed experimental protocol, to empower researchers in their analytical endeavors.
The Challenge: Positional Isomerism and its Spectroscopic Signature
The core challenge in distinguishing between 1,2,3,6- and 1,2,5,6-tetrahydropyridine lies in their identical molecular formula and mass. ¹H NMR spectroscopy emerges as a powerful, non-destructive technique to differentiate these isomers by probing the unique electronic environment of each proton within the molecule. The key to this differentiation lies in a careful analysis of chemical shifts, spin-spin coupling patterns (multiplicity), and coupling constants.
The primary distinguishing features arise from the differing symmetry of the two molecules and the distinct nature of the olefinic (vinylic) and allylic protons in each isomer.
Deciphering the Spectra: A Comparative Analysis
A thorough examination of the expected ¹H NMR spectra for each isomer reveals clear, exploitable differences.
1,2,3,6-Tetrahydropyridine: An Asymmetrical Profile
Due to the asymmetrical placement of the double bond, all five sets of protons in the 1,2,3,6-tetrahydropyridine ring are chemically non-equivalent, leading to a more complex spectrum with five distinct signals (excluding the N-H proton, which may be broad or exchangeable).
-
Olefinic Protons (H-4, H-5): These protons, directly attached to the double bond, will resonate in the most downfield region of the spectrum, typically between 5.5 and 6.0 ppm . They will appear as a complex multiplet due to coupling with each other and with the adjacent allylic protons at C-3 and C-6.
-
Allylic Protons (H-3, H-6): The protons on the carbons adjacent to the double bond (C-3 and C-6) are also deshielded, though to a lesser extent than the olefinic protons. They are expected to appear in the range of 3.0 to 4.0 ppm . The protons at C-6, being adjacent to the nitrogen, will likely be further downfield than those at C-3. Their multiplicities will be complex due to coupling with the olefinic protons and the protons on their respective adjacent methylene groups.
-
Aliphatic Protons (H-2): The protons on the carbon adjacent to the nitrogen but not allylic to the double bond (C-2) will resonate further upfield, typically in the 2.5 to 3.0 ppm range. They will exhibit a triplet-like pattern due to coupling with the protons at C-3.
1,2,5,6-Tetrahydropyridine: A Symmetrical Signature
In contrast, 1,2,5,6-tetrahydropyridine possesses a plane of symmetry that bisects the C-3 and C-4 bond. This symmetry renders certain protons chemically equivalent, resulting in a simpler ¹H NMR spectrum with fewer signals.
-
Olefinic Protons (H-3, H-4): These two protons are chemically equivalent due to the molecule's symmetry. Therefore, they will appear as a single signal , a multiplet, in the downfield region, expected around 5.7 ppm .
-
Allylic Protons (H-2, H-5): The two sets of allylic protons at C-2 and C-5 are also chemically equivalent. They will give rise to a single signal , likely a multiplet, in the region of 3.0 to 3.5 ppm .
-
Aliphatic Protons (H-6): The protons on the carbon adjacent to the nitrogen and allylic to the double bond (C-6) are unique and will produce a distinct signal, likely a multiplet, around 2.8 to 3.2 ppm .
At-a-Glance: Comparative ¹H NMR Data
| Proton Type | 1,2,3,6-Tetrahydropyridine (Predicted) | 1,2,5,6-Tetrahydropyridine (Predicted) | Key Distinguishing Feature |
| Number of Signals | 5 | 3 | Simpler spectrum for the 1,2,5,6-isomer due to symmetry. |
| Olefinic Protons | Two distinct multiplets (H-4, H-5) | One multiplet (H-3, H-4) | Number of olefinic signals. |
| Allylic Protons | Two distinct signals (H-3, H-6) | One signal (H-2, H-5) | Number of allylic signals. |
| Symmetry | Asymmetric | Symmetric (C2v) | Leads to fewer signals in the 1,2,5,6-isomer. |
Experimental Protocol for ¹H NMR Analysis
This section provides a standardized workflow for acquiring high-quality ¹H NMR data suitable for the differentiation of tetrahydropyridine isomers.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the tetrahydropyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise)
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each.
Visualizing the Distinction: Workflow and Structures
Caption: Workflow for distinguishing tetrahydropyridine isomers.
Characteristic Alkene Proton Shifts in Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate: A Regioisomer Comparison Guide
The Analytical Challenge in Drug Development
In the synthesis of novel therapeutics—ranging from autotaxin inhibitors 1 to muscarinic receptor agonists—tetrahydropyridine rings are ubiquitous structural motifs. A critical analytical bottleneck during the synthesis of these compounds is distinguishing between closely related regioisomers, specifically differentiating Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate from its
Because these isomers possess identical molecular weights and nearly indistinguishable mass spectrometry fragmentation patterns, High-Resolution Proton Nuclear Magnetic Resonance (
Mechanistic Causality: The Quantum Mechanical Basis for Alkene Proton Shifts
To understand why the NMR spectra of these isomers differ, we must analyze the electron density and spin-spin coupling environments of their respective alkene protons.
1. Resonance Deshielding (
-
In the 4-carboxylate target, the double bond is located at the
position (C4=C5). The alkene proton is situated at C5, directlyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> to the C4-ester. This specific environment shifts the proton to approximately 6.80 ppm . -
In the 3-carboxylate isomer, the double bond is at the
position (C3=C4). The alkene proton is at C4, which is also to the ester. However, its proximity to different aliphatic neighbors alters its magnetic tensor, typically pushing it slightly further downfield to 7.10 - 7.20 ppm 2.
2. Spin-Spin Coupling (Multiplicity) The most definitive distinguishing factor is the multiplicity of the alkene signal, driven by the adjacent atoms:
-
Target (1,2,3,6-tetrahydro): The C5 alkene proton is adjacent to the C6 methylene group (
). Because C6 is directly attached to the electronegative nitrogen atom, the coupling constant ( ) is distinct, and rapid conformational flipping of the ring often causes this signal to appear as a broad singlet (br s) or an unresolved multiplet. -
Isomer (1,2,5,6-tetrahydro): The C4 alkene proton is adjacent to the C5 aliphatic methylene group. This results in a much more defined multiplet (m) .
Comparative Data: Regioisomer NMR Profiles
The following table summarizes the quantitative
| Compound | Structure Type | Alkene Proton Position | Chemical Shift ( | Multiplicity & Coupling |
| Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | C5 ( | ~6.80 - 6.90 | Broad singlet / unresolved multiplet (couples to C6 N- | |
| Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate | C4 ( | ~7.10 - 7.20 | Multiplet (couples to C5 aliphatic | |
| Methyl piperidine-4-carboxylate | Saturated Analog | N/A | N/A | No signals > |
Self-Validating Experimental Protocol
To ensure high-fidelity differentiation of these regioisomers, the following standardized
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the highly pure (>95%) target compound in 0.6 mL of deuterated chloroform (
). -
Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
Step 2: Instrument Calibration
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Tune and match the probe to the
H frequency. -
Perform rigorous 3D shimming (Z, Z2, Z3, Z4) to ensure the TMS peak width at half-height is < 1.0 Hz. Causality: Poor shimming will artificially broaden the 3-carboxylate multiplet, making it falsely resemble the 4-carboxylate broad singlet.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation (
) for accurate, quantitative integration. -
Number of Scans (NS): 16 to 32 (optimizes the signal-to-noise ratio).
-
Spectral Width: 20 ppm.
Step 4: Processing & Self-Validation
-
Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation.
-
Phase and baseline correct the spectrum manually.
-
Validation Gate: Set the integration of the sharp ester methoxy singlet (
~3.70 ppm) to exactly 3.00 . The integration of the alkene signal ( 6.80 or 7.10 ppm) must yield a value between 0.95 and 1.05 . If the ratio deviates, the sample contains unreacted starting material or conjugated impurities.
Workflow Visualization
The following decision tree illustrates the logical workflow for assigning the correct regioisomer based on the acquired NMR data.
Decision tree for regioisomer identification based on characteristic alkene proton shifts.
References
- Source: google.
- Source: liverpool.ac.
- Source: nih.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Tetrahydropyridine Esters
For researchers and professionals in drug development, the structural elucidation of novel compounds is a critical step. Tetrahydropyridine scaffolds are prevalent in a wide array of pharmacologically active molecules, making a thorough understanding of their analytical behavior essential.[1] This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) fragmentation patterns of tetrahydropyridine esters. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind the observed fragmentation, compare dominant pathways across different ionization techniques, and provide actionable experimental protocols to empower your research.
The Foundational Chemistry of Fragmentation
Before delving into specific fragmentation patterns, it is crucial to understand the fundamental principles that govern how tetrahydropyridine esters behave in a mass spectrometer. The fragmentation process is not random; it is dictated by the inherent chemical stability of the resulting ions and neutral losses.
Ionization: The First Step
The choice of ionization technique is the single most important factor influencing the subsequent fragmentation cascade.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically protonates the basic nitrogen atom of the tetrahydropyridine ring, forming an even-electron species, the [M+H]⁺ ion.[2][3] This process imparts minimal internal energy to the molecule, meaning the molecular ion is almost always observed, and fragmentation is generally less extensive unless induced in a collision cell (MS/MS).[3]
-
Electron Ionization (EI): Commonly used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique. It bombards the molecule with high-energy electrons, ejecting an electron to form an odd-electron molecular ion (M⁺•).[4] This high-energy process leads to extensive and often complex fragmentation, which can be highly informative for structural elucidation but may sometimes result in a weak or absent molecular ion peak.[4][5]
Core Fragmentation Pathways of the Tetrahydropyridine Ring
Regardless of the ester functionality, the tetrahydropyridine ring itself possesses inherent fragmentation tendencies. Understanding these core pathways provides a baseline for interpreting the mass spectra of more complex derivatives.
The Retro-Diels-Alder (rDA) Reaction
A hallmark fragmentation pathway for cyclic systems containing a double bond, the retro-Diels-Alder (rDA) reaction, is the reverse of the well-known [4+2] cycloaddition.[6] In the context of a tetrahydropyridine ring, this concerted mechanism cleaves two sigma bonds, resulting in the formation of a diene and a dienophile. This pathway is particularly prominent in EI-MS due to the high energy imparted during ionization but can also be observed in collision-induced dissociation (CID) during ESI-MS/MS experiments. The favorability of this reaction is driven by the formation of stable, neutral molecules.
α-Cleavage: The Influence of the Nitrogen Atom
The nitrogen atom is a key player in directing fragmentation. The cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom is a dominant pathway, especially in EI-MS. This results in the formation of a resonance-stabilized iminium ion, which is often an abundant peak in the spectrum. The largest substituent at the α-carbon is preferentially lost.
Ring Fission and Rearrangements
The tetrahydropyridine ring can also undergo more complex ring-opening events, leading to a variety of acyclic fragment ions. These processes are often accompanied by hydrogen rearrangements, such as the McLafferty rearrangement, particularly if the substituents on the ring or the nitrogen atom allow for a six-membered transition state.
The Directing Effect of the Ester Group
The presence and position of an ester group introduce additional, predictable fragmentation pathways that compete with the core ring fragmentations.
-
Loss of the Alkoxy Group: A common fragmentation for esters is the cleavage of the C-O bond, leading to the loss of the alkoxy group (•OR) as a radical, forming an acylium ion [M-OR]⁺.
-
Loss of the Entire Ester Sidechain: The entire ester group can be lost through cleavage of the bond connecting it to the tetrahydropyridine ring.
-
Cleavage of the Ester Carbonyl Group: Following the initial loss of the alkoxy group, a subsequent loss of carbon monoxide (CO) is frequently observed from the resulting acylium ion.
Comparative Analysis: ESI-MS/MS vs. EI-MS
The choice between soft ionization (ESI) and hard ionization (EI) leads to markedly different, yet complementary, fragmentation data.
ESI-MS/MS:
-
Precursor Ion: The protonated molecule, [M+H]⁺.
-
Dominant Pathways: Fragmentation is directed by the protonated nitrogen. Common pathways include the neutral loss of the ester group (e.g., loss of ethyl acetate) and rDA fragmentation. The resulting spectra are often "cleaner" with fewer, more diagnostic fragment ions.
GC-MS (EI):
-
Precursor Ion: The radical cation, M⁺•.
-
Dominant Pathways: Extensive fragmentation is typical. The rDA reaction is often a major pathway. α-cleavage next to the nitrogen is prominent, leading to stable iminium ions. The molecular ion may be weak or absent.
The following table compares the expected fragmentation patterns for a hypothetical N-methyl-tetrahydropyridine ethyl ester under both ionization conditions.
| Fragmentation Pathway | ESI-MS/MS (from [M+H]⁺) | GC-MS (EI) (from M⁺•) | Causality |
| Retro-Diels-Alder (rDA) | Observed upon collisional activation. | Often a dominant pathway. | Thermally driven cycloreversion, favored by high energy input in EI.[6] |
| α-Cleavage | Less common. | Highly favored. | Formation of a stable, resonance-stabilized iminium ion. |
| Loss of Alkoxy Group (-OEt) | Possible, leading to [M+H - EtOH]⁺. | Common, leading to [M - •OEt]⁺. | Formation of a stable acylium ion. |
| Loss of Ester Group | Neutral loss of ethyl formate is possible. | Loss of •COOEt radical. | Cleavage of the bond connecting the ester to the ring. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided. These protocols are designed to be self-validating by including system suitability checks.
Protocol 1: LC-ESI-MS/MS Analysis
This protocol is suitable for the analysis of tetrahydropyridine esters that are amenable to liquid chromatography.
1. Sample Preparation:
- Prepare a stock solution of the tetrahydropyridine ester standard at 1 mg/mL in methanol.
- Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of water and methanol.
- For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging. Analyze the supernatant.
2. LC-MS/MS System and Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
- Ionization Mode: Positive ion mode.
- MS Method:
- Perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ precursor ion.
- Create a product ion scan method for the identified precursor ion.
- Optimize the collision energy (typically ranging from 10-40 eV) to obtain a rich fragmentation spectrum.
3. System Suitability Test:
- Before running samples, inject a mid-range concentration standard and verify that the retention time is stable (within ±0.2 minutes) and the signal intensity is consistent (within ±15% RSD).
Protocol 2: GC-MS Analysis
This protocol is suitable for volatile and thermally stable tetrahydropyridine esters.
1. Sample Preparation:
- Prepare a stock solution of the tetrahydropyridine ester at 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
- Create dilutions as needed. Derivatization is typically not required unless other functional groups (e.g., -OH, -NH2) are present.
2. GC-MS System and Conditions:
- GC System: A standard gas chromatograph.
- Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
3. System Suitability Test:
- Inject a known standard to verify the retention time and check the fragmentation pattern against a library spectrum (if available) or previously acquired data to ensure instrument performance.
Visualizing Fragmentation and Workflows
To better illustrate these concepts, the following diagrams, generated using Graphviz, depict a typical analytical workflow and a detailed fragmentation pathway.
Caption: General experimental workflows for LC-MS/MS and GC-MS analysis.
Caption: Key EI fragmentation pathways of a tetrahydropyridine ester.
Conclusion
The mass spectrometric fragmentation of tetrahydropyridine esters is a predictable process governed by fundamental principles of chemical stability. The dominant fragmentation pathways, including the retro-Diels-Alder reaction and α-cleavage, are significantly influenced by the choice of ionization technique. While EI-MS provides a detailed fragmentation fingerprint useful for structural confirmation, ESI-MS/MS offers a less complex spectrum ideal for identifying the molecular ion and key structural motifs. By understanding the interplay between the tetrahydropyridine core and the ester functionality, researchers can confidently interpret mass spectra to elucidate the structures of novel compounds, accelerating the pace of drug discovery and development.
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de la Torre, X., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-4. [Link]
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Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). University of Bielefeld. [Link]
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Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. (n.d.). JEOL. [Link]
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Mass spectra with fragmentation and annotated molecular structures of... (n.d.). ResearchGate. [Link]
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Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). PMC. [Link]
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Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. (2025, July 29). PMC. [Link]
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Influence of the molecular structure on heterocyclic-ring dissociation kinetics and structural evolution of laser-induced plasmas. (n.d.). Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. [Link]
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Fragmentation Properties of Three-membered Ring Heterocyclic Molecules by Partial Ion Yield Spectroscopy: C2H4O and C2H4S. (2009, November). Digital Scholarship@UNLV - University of Nevada, Las Vegas. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015, November 11). RSC Publishing. [Link]
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Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Infrared Spectroscopy of Carbonyl Bands in Conjugated Tetrahydropyridine Esters
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. The tetrahydropyridine moiety, a key pharmacophore in numerous biologically active compounds, often incorporates an ester functionality. When this ester is conjugated with the endocyclic double bond of the tetrahydropyridine ring, its electronic environment is significantly altered, a change that is sensitively reflected in its infrared (IR) spectrum. This guide provides an in-depth comparison of the carbonyl (C=O) stretching frequencies in conjugated tetrahydropyridine esters against their non-conjugated counterparts, supported by established spectroscopic principles and experimental data.
The Foundational Principle: Carbonyl Stretching and Electronic Effects
The carbonyl group's stretching vibration gives rise to one of the most intense and diagnostically useful absorption bands in an IR spectrum.[1][2][3] The position of this band, typically found between 1600 and 1850 cm⁻¹, is exquisitely sensitive to the molecular structure.[4] For a standard aliphatic ester, the C=O stretch is typically observed in the range of 1735-1750 cm⁻¹.[5][6] However, several factors can perturb this frequency, with electronic effects such as conjugation being among the most significant.[3][7][8]
Conjugation, the delocalization of π-electrons over adjacent double and single bonds, has a well-documented effect on the carbonyl stretching frequency.[1][2][7][8][9] When a carbonyl group is conjugated with a C=C double bond, as in α,β-unsaturated esters, the delocalization of electrons reduces the double bond character of the C=O bond.[2][10] This weakening of the carbonyl bond leads to a decrease in its force constant, resulting in a lower vibrational frequency.[1] This shift is typically on the order of 15-40 cm⁻¹ to a lower wavenumber.[2][4][7]
Conjugated Tetrahydropyridine Esters vs. Alternative Structures: A Spectral Comparison
The core of our analysis lies in comparing the C=O stretching frequency (νC=O) of α,β-unsaturated esters within a tetrahydropyridine ring to suitable alternatives. The key distinction arises from the electronic influence of the conjugated system.
| Compound Type | Representative Structure | Typical νC=O Range (cm⁻¹) | Key Influencing Factors |
| Saturated Aliphatic Ester | Ethyl Acetate | 1750-1735[6] | Inductive effect of the alkoxy group. |
| α,β-Unsaturated Acyclic Ester | Ethyl Crotonate | 1730-1715[5] | Conjugation with the C=C double bond lowers the frequency. |
| Conjugated Tetrahydropyridine Ester | Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | ~1700-1680 | Extended conjugation with the endocyclic C=C bond and potential influence of the ring nitrogen. |
| Non-Conjugated Tetrahydropyridine Ester | Ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate | ~1740-1725 | The ester is insulated from the double bond; frequency is similar to a saturated ester. |
| Aromatic Ester | Ethyl Benzoate | 1730-1715[5] | Conjugation with the aromatic ring lowers the frequency.[1] |
Note: The νC=O for the conjugated tetrahydropyridine ester is an estimated range based on the principles of conjugation and data from similarly structured heterocyclic systems. Specific values can vary based on substitution and solvent.
The data clearly illustrates that the position of the ester group relative to the double bond within the tetrahydropyridine ring is critical. When the ester is directly attached to the double bond (conjugated), a significant decrease in the carbonyl stretching frequency is observed. This shift provides a clear diagnostic marker to differentiate between conjugated and non-conjugated isomers. For instance, a reported conjugated tetrahydropyridine derivative showed a C=O stretch at 1699 cm⁻¹, which is significantly lower than a typical saturated ester.[11] Another study on a highly functionalized tetrahydropyridine reported a C=O stretch at 1649 cm⁻¹, demonstrating the pronounced effect of the specific electronic environment.[12][13]
Visualizing the Effect of Conjugation
The delocalization of electrons in a conjugated tetrahydropyridine ester can be visualized through resonance structures. This electron delocalization is the root cause of the observed shift in the carbonyl stretching frequency.
Caption: Resonance in a conjugated tetrahydropyridine ester.
The minor resonance contributor illustrates how electron density from the endocyclic double bond is delocalized onto the carbonyl oxygen. This reduces the double bond character of the C=O bond, thereby lowering its stretching frequency in the IR spectrum.
Experimental Protocol for FT-IR Analysis
To obtain high-quality, reproducible IR spectra for comparative analysis, the following protocol is recommended.
Objective: To acquire and compare the FT-IR spectra of a conjugated tetrahydropyridine ester and a non-conjugated analogue to determine their respective carbonyl stretching frequencies.
Materials:
-
Conjugated tetrahydropyridine ester (Sample A)
-
Non-conjugated tetrahydropyridine ester (Sample B)
-
Spectroscopic grade solvent (e.g., Chloroform or Dichloromethane)
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental absorptions.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Analysis (Liquid or Solid):
-
For liquid samples: Place a small drop of the sample directly onto the center of the ATR crystal.
-
For solid samples: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in press to ensure good contact.
-
For solutions: If the compound is a solid, it can be dissolved in a transparent solvent. Place a drop of the dilute solution on the crystal and allow the solvent to evaporate before acquiring the spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Use the same number of scans as for the background spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to accurately determine the wavenumber of the most intense absorption in the carbonyl region (1800-1650 cm⁻¹).
-
-
Cleaning and Repetition:
-
Thoroughly clean the ATR crystal with the appropriate solvent.
-
Repeat steps 3-5 for the second sample.
-
Workflow Diagram:
Caption: Workflow for comparative FT-IR analysis.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For tetrahydropyridine esters, the position of the carbonyl stretching band provides a definitive and easily obtainable piece of evidence to confirm the presence or absence of conjugation with the heterocyclic ring's double bond. A shift of the νC=O to a lower wavenumber (typically below 1715 cm⁻¹) is a strong indicator of an α,β-unsaturated ester system. This guide provides the foundational knowledge, comparative data, and a practical workflow for researchers to confidently apply this technique in the characterization of novel tetrahydropyridine derivatives.
References
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Vilniaus universitetas. (n.d.). Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. Retrieved from [Link]
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Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
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LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
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Uniwersytet Jagielloński. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
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JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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Murty, G. V. L. N., & Seshadri, T. R. (1941). Effect of conjugation and complex formation on the Raman and I.R. frequencies of the carbonyl group. Proceedings of the Indian Academy of Sciences - Section A, 14(5), 593–602. Retrieved from [Link]
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Nyquist, R. A. (2003). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. In Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra (Vol. 1, pp. 1-36). Academic Press. Retrieved from [Link]
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Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. Retrieved from [Link]
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LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Faulques, E., Wallnöfer, W., & Kuzmany, H. (1988). Vibrational analysis of heterocyclic polymers: A comparative study of polythiophene, polypyrrole, and polyisothianaphtene. The Journal of Chemical Physics, 89(12), 7525–7533. Retrieved from [Link]
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Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29285–29298. Retrieved from [Link]
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LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Asselin, P., et al. (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Physical Chemistry Chemical Physics, 25(1), 183-194. Retrieved from [Link]
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Pocrnić, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7488. Retrieved from [Link]
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Dyakonenko, V. V., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4381. Retrieved from [Link]
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Yulian, M., & Sagadevan, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]
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ResearchGate. (n.d.). The C=O bond, part VI: Esters and the rule of three. Retrieved from [Link]
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ResearchGate. (2018, February 13). The vibrational spectra of a heterocyclic azoborane. Retrieved from [Link]
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ResearchGate. (2025, August 7). Vibrational spectroscopy studies of methacrylic polymers containing heterocyclic azo dyes. Retrieved from [Link]
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Smith, B. C. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Organic Chemistry. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. Retrieved from [Link]
-
Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29285–29298. Retrieved from [Link]
-
Kumar, A., et al. (2025, December 31). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. Retrieved from [Link]
-
NIST. (n.d.). 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]
-
Dyakonenko, V. V., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4381. Retrieved from [Link]
-
LibreTexts. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
LibreTexts. (2019, July 24). 3.2: IR Spectroscopy. Retrieved from [Link]
-
International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]
-
University of Diyala. (n.d.). 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Retrieved from [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Wu, Y., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Organic & Biomolecular Chemistry, 21(20), 4235-4239. Retrieved from [Link]
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- 13. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate: A Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the quality of intermediates is a cornerstone of a robust and reproducible manufacturing process for active pharmaceutical ingredients (APIs). This guide offers an in-depth technical comparison of the quality control (QC) criteria for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the QC strategy, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The Imperative of Stringent QC for Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate like Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate directly influences the critical quality attributes (CQAs) of the final API. A well-defined QC strategy is not merely a regulatory expectation but a fundamental component of process understanding and control. It ensures batch-to-batch consistency, minimizes the formation of undesirable impurities, and ultimately contributes to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q11 guidelines, emphasize a science and risk-based approach to the development and manufacture of drug substances, where the control of intermediates plays a pivotal role.
Proposed Synthetic Pathway and Potential Impurity Profile
A thorough understanding of the synthetic route is paramount to establishing a meaningful QC strategy. While multiple synthetic strategies exist for tetrahydropyridine derivatives, a plausible and efficient approach for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate involves a multi-step synthesis.
Figure 1: Proposed synthetic pathway for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.
Based on this proposed pathway, a comprehensive impurity profile can be anticipated, encompassing starting materials, reagents, by-products, and degradation products.
Table 1: Potential Impurities in the Synthesis of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
| Impurity Type | Potential Impurities | Rationale for Presence |
| Starting Material-Related | Unreacted 4-piperidone, formaldehyde, methyl acrylate | Incomplete reaction or carry-over from previous steps. |
| Process-Related (By-products) | Isomeric tetrahydropyridine-carboxylates (e.g., 1,2,3,4-isomer) | Side reactions during the cyclization step.[1] |
| Over-alkylated or poly-condensed products | Non-specific reactions of starting materials. | |
| Oxidized pyridine derivative | Aromatization of the tetrahydropyridine ring, a common impurity in Hantzsch-type reactions.[2] | |
| Reagent-Related | Residual solvents (e.g., ethanol, toluene) | Incomplete removal during work-up and drying. |
| Residual catalysts (e.g., acid or base catalysts) | Carry-over from the reaction and purification steps. | |
| Degradation Products | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid | Hydrolysis of the methyl ester group. |
Key QC Criteria and Acceptance Limits
A robust specification for a pharmaceutical intermediate is a critical component of quality control, defining the acceptable range for various quality attributes.[3] The following table outlines the essential QC tests and suggested acceptance criteria for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate.
Table 2: QC Specifications for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identification | FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the reference standard |
| Assay | HPLC-UV | 98.0% to 102.0% |
| Purity (Related Substances) | HPLC-UV or GC-FID | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.50% |
| Specific Impurities | HPLC-UV or GC-MS (for identification) | Pyridine analogue: ≤ 0.15%Starting materials: Report to a defined threshold |
| Residual Solvents | Headspace GC-FID | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Heavy Metals | ICP-MS or colorimetric tests | As per USP <232>/<233> or equivalent |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for ensuring the accuracy and reliability of QC testing. A comparative analysis of suitable methods for the key tests is presented below.
Table 3: Comparison of Analytical Methods for Purity and Impurity Profiling
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation based on polarity. | High resolution, good sensitivity for chromophoric compounds, widely available, suitable for non-volatile and thermally labile compounds. | May require derivatization for non-chromophoric impurities, mobile phase disposal can be an environmental concern. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation based on volatility and polarity. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, some starting materials), high sensitivity. | Not suitable for non-volatile or thermally labile compounds, may require derivatization to increase volatility. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | High specificity and sensitivity, provides molecular weight information for impurity identification. | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC coupled with mass-based detection. | Excellent for identification of volatile and semi-volatile impurities. | Similar limitations to GC-FID regarding non-volatile compounds. |
For a comprehensive analysis of Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, a combination of HPLC-UV for assay and purity, and Headspace GC-FID for residual solvents is the recommended approach. LC-MS and GC-MS are invaluable tools for method development, impurity identification, and investigation of out-of-specification results.
Experimental Protocols
To ensure the reproducibility and validity of the QC testing, detailed and validated experimental protocols are essential.
Protocol 1: HPLC-UV Method for Assay and Related Substances
Figure 2: General workflow for HPLC-UV analysis.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program: A time-programmed gradient to ensure separation of the main peak from all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
System Suitability: Perform system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of injections) as per pharmacopeial guidelines.
Protocol 2: Headspace GC-FID for Residual Solvents
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector and a Headspace autosampler.
-
Column: Capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A programmed ramp to separate common organic solvents.
-
Injector and Detector Temperature: Optimized for the analysis.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable diluent (e.g., DMSO).
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits.
-
Quantification: Calculate the concentration of each residual solvent based on the peak area response compared to the standard.
Conclusion and Future Perspectives
The quality control of pharmaceutical intermediates such as Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is a multifaceted discipline that requires a deep understanding of synthetic organic chemistry, analytical science, and regulatory requirements. This guide has provided a comprehensive framework for establishing a robust QC strategy, from understanding the potential impurity profile based on a plausible synthetic route to the selection and implementation of appropriate analytical methodologies.
As synthetic methodologies evolve and regulatory expectations become more stringent, the QC landscape will continue to adapt. The principles of Quality by Design (QbD) will play an increasingly important role, with a focus on proactive risk assessment and the development of control strategies that are based on a thorough understanding of the process and its impact on the quality of the intermediate. By embracing these principles, the pharmaceutical industry can continue to ensure the consistent production of high-quality intermediates, which is fundamental to delivering safe and effective medicines to patients worldwide.
References
-
International Council for Harmonisation. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]
-
Pharmuni. (n.d.). Understanding Specification Limits in QC Testing. Retrieved from [Link]
-
Matyja, A., & Szulczyk, D. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Stack Exchange. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
-
Wikipedia. (2023). Dieckmann condensation. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Revista Desafio Online. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2019, January 14). Dieckmann condensation. [Link]
-
University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022). Diesters Compound Intramolecular Condensation and Its Applications. [Link]
-
Master Organic Chemistry. (2024). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
-
ACS Publications. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. [Link]
-
MDPI. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
MDPI. (2011). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ol. [Link]
-
Wikipedia. (2023). Tetrahydropyridine. [Link]
-
ResearchGate. (2017). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4- dihydropyridine-3-carboxylates. [Link]
-
Royal Society of Chemistry. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. [Link]
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. [Link]
-
Sys Rev Pharm. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. [Link]
Sources
Safety Operating Guide
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate proper disposal procedures
This guide outlines the proper disposal procedures for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (commonly known as Guvacoline or its hydrochloride salt).
As a Senior Application Scientist, I have structured this protocol to prioritize operator safety and regulatory compliance . While this compound shares a tetrahydropyridine core with known neurotoxins (e.g., MPTP), it functions primarily as a muscarinic agonist. However, its pharmacological activity mandates strict containment to prevent environmental release or accidental exposure.
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| Chemical Name | Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (Hydrochloride) |
| CAS Number | 70684-82-1 (HCl salt) / 495-19-2 (Free base) |
| Common Name | Guvacoline |
| Hazard Class | Irritant / Harmful (GHS07) |
| Primary Risks | Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1] |
| RCRA Status | Not P-listed or U-listed. Manage as Hazardous Chemical Waste . |
| Disposal Method | High-Temperature Incineration (via licensed contractor). |
Part 2: Technical Context & Hazard Analysis
Structural Integrity & Toxicity Distinction
Researchers often hesitate when handling 1,2,3,6-tetrahydropyridines due to the structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.
-
Scientific Insight: The toxicity of MPTP relies on the lipophilic phenyl ring at the 4-position, which facilitates crossing the blood-brain barrier and subsequent oxidation to MPP+.
-
Guvacoline Profile: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate contains a polar ester group at the 4-position. While this reduces the specific neurotoxic risk associated with MPTP, Guvacoline is a potent muscarinic acetylcholine receptor agonist .
-
Operational Implication: Treat this waste not as a specific neurotoxin, but as a high-potency bioactive alkaloid . It must never be discharged into aqueous waste streams where it could affect aquatic life or downstream water quality.
Stability & Reactivity
-
Hydrolysis Risk: The methyl ester moiety is susceptible to hydrolysis under strong acidic or basic conditions, converting it to Guvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid). Both the parent ester and the acid metabolite are bioactive.
-
Storage: The hydrochloride salt is hygroscopic. Waste containers must be sealed tightly to prevent moisture ingress, which can lead to "caking" and difficult transfer.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Preparation
Do not mix this compound with oxidizers (e.g., nitric acid, permanganates) or strong bases in the waste stream, as this may generate heat or unwanted byproducts.
A. Solid Waste (Pure Substance & Contaminated Debris)
-
Containment: Place pure solid waste (expired shelf stock) directly into a wide-mouth high-density polyethylene (HDPE) jar.
-
Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear 6-mil polyethylene bags.
-
Labeling: Label as "Hazardous Waste - Toxic Solid (Tetrahydropyridine Derivative). Do Not Open."
B. Liquid Waste (Reaction Mixtures & Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with standard organic waste streams (e.g., Dichloromethane, Methanol, Ethyl Acetate).
-
pH Check: If the waste solution is highly acidic (from HCl salt formation), neutralize to pH 5–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy to prevent container degradation.
-
Segregation: Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent used.
Phase 2: Disposal Workflow (Decision Tree)
Figure 1: Operational decision tree for segregating and packaging tetrahydropyridine waste streams.
Part 4: Emergency Procedures (Spill Response)
In the event of a spill, immediate containment is required to prevent inhalation of dust or aerosols.
-
PPE Upgrade: Wear nitrile gloves (double-gloved), lab coat, safety goggles, and a NIOSH N95 (or P100) respirator if dealing with fine powder.
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Absorb with vermiculite or chem-sorb pads.
-
Do not use combustible materials (sawdust) if the solvent is flammable.
-
Place all absorbent materials into the hazardous waste stream.
-
Part 5: Regulatory Compliance & Documentation
When submitting this waste to your Environmental Health & Safety (EHS) department or external contractor, use the following descriptions to ensure proper coding.
| Field | Entry Requirement |
| Waste Profile Name | Waste Toxic Solids, Organic (Contains Tetrahydropyridine derivatives) |
| Chemical Constituents | Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (1-5%), Solvent (95-99%) |
| Hazard Characteristics | Toxic, Irritant.[1][2][4] (Add "Ignitable" if in flammable solvent). |
| EPA Waste Codes | D001 (if ignitable solvent used). Otherwise, classify as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply). |
Note on Deactivation: Unlike MPTP, which requires specific oxidative deactivation (e.g., KMnO₄) before disposal in some protocols, Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate does not have a universally established chemical deactivation protocol for lab-scale waste. High-temperature incineration is the only validated method for complete destruction [1].
References
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride. Link
-
PubChem. (2024). Compound Summary: Guvacoline. National Library of Medicine. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Fisher Scientific. (2024). SDS: 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (Analogous handling data). Link
Sources
Personal protective equipment for handling Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
As a Senior Application Scientist, I frequently consult on the scale-up of novel therapeutics. A common oversight in early-stage drug development is treating intermediate building blocks with generic safety protocols. When handling Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate (typically supplied as a hydrochloride salt, CAS: 70684-82-1), a deeper mechanistic understanding of its chemical lineage is required.
This compound is a critical building block in the synthesis of autotaxin inhibitors and pyrimidone derivatives for infectious diseases[1][2]. However, its tetrahydropyridine core demands rigorous Personal Protective Equipment (PPE) and operational controls. This guide provides the definitive, self-validating protocols for handling this compound safely.
The Causality of Risk: Why Standard PPE is Insufficient
To understand the strict PPE requirements for Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, we must examine the structure-activity relationship of the tetrahydropyridine class.
The archetype of this chemical family is MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a highly lipophilic compound that easily crosses the blood-brain barrier[3][4]. Once in the brain, it is oxidized by monoamine oxidase B (MAO-B) in astrocytes into the toxic pyridinium cation (MPP+)[3][5]. This cation is actively taken up by the dopamine transporter (DAT), leading to the selective destruction of dopaminergic neurons and inducing irreversible Parkinsonian symptoms[6][7].
While Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate lacks the specific N-methyl and 4-phenyl substitutions that maximize this neurotoxicity, the precautionary principle in drug development dictates that all tetrahydropyridine derivatives be handled as potential neurological hazards . Furthermore, the hydrochloride salt form presents specific GHS hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation).
Fig 1: Theoretical neurotoxic pathway of tetrahydropyridine derivatives emphasizing PPE causality.
Mandatory Personal Protective Equipment (PPE) Matrix
Because the compound is a solid powder with a melting point of 159-161 °C, the primary risk vector is aerosolization and inhalation during weighing, followed by dermal absorption if the powder dissolves in sweat or solvents.
| PPE Category | Standard Operations (< 1g) | High-Risk/Scale-Up (> 1g or Solutions) | Justification (Causality) |
| Hand Protection | Double Nitrile (≥ 0.12 mm thickness) | Butyl rubber outer over Nitrile inner | Prevents dermal absorption of lipophilic free-base forms if exposed to solvents. |
| Respiratory | N95 / FFP2 Mask (Inside Hood) | Half-face respirator with P100/Organic Vapor cartridges | Mitigates H335 respiratory irritation and aerosolized HCl salt inhalation. |
| Eye/Face | Chemical splash goggles | Goggles + Full Face Shield | Protects against H319 severe eye irritation from fine airborne powders. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® disposable suit | Prevents accumulation of micro-powders on woven fabrics, eliminating secondary exposure. |
Step-by-Step Operational Workflows
To ensure a self-validating safety system, every step of the handling process must be designed to contain the chemical and verify that containment was successful.
Fig 2: Standard operating procedure for safely handling tetrahydropyridine API intermediates.
Phase 1: Pre-Operational Setup
-
Engineering Controls: Ensure your Class II Type B2 Biological Safety Cabinet or externally exhausted fume hood has a verified face velocity of 80–100 fpm. Do not handle this compound on an open bench.
-
Static Mitigation: The hydrochloride salt forms fine, easily aerosolized powders. Place an anti-static bar (ionizer) near the analytical balance to neutralize static charges and prevent powder dispersion.
-
Preparation: Pre-tare all vials and ensure all required solvents are already inside the hood.
Phase 2: Active Handling & Weighing
-
Donning: Apply PPE as per the matrix above. Ensure your inner gloves are tucked under your sleeves, and outer gloves are pulled over the cuffs of the lab coat/Tyvek suit.
-
Closed-System Transfer: Use a static-free, grounded weighing spatula. Weigh the compound directly into a pre-tared, sealable glass vial rather than an open plastic weigh boat.
-
Solvent Addition: If creating a stock solution, add the solvent directly to the vial while it remains inside the deepest part of the hood. Cap the vial immediately before vortexing or sonicating.
Phase 3: Post-Operation Decontamination
-
Wipe Down: Wipe the balance and surrounding hood area with a solvent compatible with the compound (e.g., 10% ethanol), followed by a 1% Alconox or soap solution to break down residual organics.
-
Doffing: Remove outer gloves inside the hood and dispose of them immediately in the hazardous waste bin.
Spill Response & Disposal Plan
In the event of a spill, standard sweeping will aerosolize the neurotoxic/irritant hazard. Follow this immediate response plan:
Immediate Spill Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and allow hood ventilation to clear any initial aerosols (wait 5 minutes).
-
Contain: Do not sweep dry powders. Gently cover the spill with absorbent pads lightly dampened with water (to dissolve the water-soluble hydrochloride salt) or 10% ethanol.
-
Neutralize & Clean: Wipe inward from the edges of the spill to prevent spreading. Wash the surface thoroughly with a 1% Alconox solution.
Waste Disposal:
-
Solid Waste: Collect all contaminated PPE, weigh boats, and wipes in a heavy-duty, sealable polyethylene bag.
-
Labeling: Label explicitly as "Hazardous Chemical Waste: Tetrahydropyridine Derivative (Toxic/Irritant)".
-
Incineration: Route through your Environmental Health & Safety (EHS) department for high-temperature incineration. Never pour solutions of this intermediate down the drain.
References
-
National Institutes of Health. "The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (MPTP) and its relevance to Parkinson's disease". Neurochem Int. 1987. Available at: [Link]
-
Proceedings of the National Academy of Sciences. "Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity." PNAS. Available at: [Link]
-
Hare, D. J., et al. "Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity." Metallomics. 2013. Available at: [Link]
-
Wikipedia. "MPTP". Wikimedia Foundation. Available at: [Link]
- Google Patents. "US11548883B2 - Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same". US Patent Office.
Sources
- 1. US11548883B2 - Compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 2. US20230091047A1 - Fused ring pyrimidone derivatives for use in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]
- 3. MPTP - Wikipedia [en.wikipedia.org]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
